7-Fluoroquinoline-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCGANFXZBADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589173 | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734524-15-3 | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 7-Fluoroquinoline-3-carboxylic acid from 3-chloro-4-fluoroaniline
An In-depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 3-Chloro-4-fluoroaniline
Introduction
This technical guide provides a comprehensive overview of the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate in the development of fluoroquinolone antibiotics. The specified starting material, 3-chloro-4-fluoroaniline, is a critical building block for numerous potent antibacterial drugs.[1][2][3] The primary synthetic route detailed herein is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline ring systems.[1][4][5][6]
It is important to note that the Gould-Jacobs reaction with 3-chloro-4-fluoroaniline as the starting material yields a quinolone with a chlorine atom at the 7-position and a fluorine atom at the 6-position. This guide will focus on the synthesis of this specific isomer, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as it is the direct and well-documented outcome of the described reaction pathway.
Core Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of the quinolone core from 3-chloro-4-fluoroaniline is a multi-step process that begins with a condensation reaction, followed by a thermal cyclization and subsequent hydrolysis.[1][5]
The overall reaction scheme can be summarized as follows:
-
Condensation: 3-Chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate.[1]
-
Thermal Cyclization: The intermediate undergoes thermal cyclization in a high-boiling point solvent to form the quinolone ring system, yielding ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the final product, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate
This initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).[1]
Materials:
-
3-Chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 145°C.[1]
-
Maintain this temperature for about 1 hour.[1] This reaction is typically performed neat (without a solvent).
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, the resulting product, diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate, is obtained and can be used in the next step, sometimes without extensive purification.
Step 2: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This step involves the thermal cyclization of the intermediate from Step 1.
Materials:
-
Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
The crude diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate is suspended in a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.
-
The reaction is maintained at this temperature until completion, which can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled.
-
The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often precipitates out and can be collected by filtration.
-
The crude product is washed with a suitable solvent, such as acetone, to remove the high-boiling point solvent and any unreacted starting materials.[1] The product typically appears as a white to pale yellow solid.[1]
Step 3: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[7]
Materials:
-
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Industrial methylated spirit (or ethanol)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, sodium hydroxide, water, and industrial methylated spirit is prepared.[7]
-
The mixture is heated under reflux for an extended period (e.g., up to 65 hours).[7]
-
The reaction progress can be monitored by TLC or HPLC.
-
After completion, the mixture is cooled to room temperature.
-
The solution is then acidified to a pH of 1 with concentrated hydrochloric acid.[7]
-
The resulting precipitate, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration.
-
The collected solid is washed with water and dried to yield the final product.[7]
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis |
| Starting Material | 3-Chloro-4-fluoroaniline | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Key Reagents | Diethyl ethoxymethylenemalonate | Diphenyl ether | NaOH, HCl |
| Reaction Temperature | ~145°C | ~250°C | Reflux |
| Reaction Time | ~1 hour | Variable | Up to 65 hours |
| Product | Diethyl [[(3-chloro-4-fluorophenyl)amino]methylene]malonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Typical Appearance | Solid mass | White to pale yellow solid | Solid precipitate |
Visualizations
Caption: Overall workflow for the synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
References
An In-Depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as the core scaffold for fluoroquinolone antibiotics.[1] This guide provides a comprehensive technical overview of the Gould-Jacobs reaction for the synthesis of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents.
Reaction Overview and Mechanism
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[2]
The reaction is particularly effective for anilines containing electron-donating groups at the meta-position.[2] The general mechanism proceeds as follows:
-
Condensation: The synthesis initiates with a nucleophilic attack of the amine group of the aniline on the β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl ((arylamino)methylene)malonate.[2][3]
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring and the elimination of another molecule of ethanol.[2]
-
Saponification: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[2]
Reaction Pathway Diagram
Caption: The reaction pathway of the Gould-Jacobs synthesis for this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally related fluoroquinolones and represent a viable pathway for the synthesis of this compound.
2.1. Step 1: Synthesis of Diethyl ((3-fluorophenylamino)methylene)malonate (Condensation)
This step involves the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM).
-
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.[4]
-
Heat the mixture to 100-145°C with constant stirring for approximately 1-2 hours. The reaction can often be performed neat (without a solvent).[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the ethanol byproduct can be removed under reduced pressure.[4] The resulting crude intermediate can often be used directly in the next step without further purification.
-
2.2. Step 2: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)
This step involves the high-temperature cyclization of the intermediate formed in Step 1. Two primary methods are presented: conventional heating and microwave-assisted synthesis.
2.2.1. Conventional High-Temperature Synthesis
-
Materials:
-
Diethyl ((3-fluorophenylamino)methylene)malonate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
-
Procedure:
-
Dissolve the crude intermediate from the previous step in a high-boiling solvent such as diphenyl ether in a suitable reaction flask equipped with a reflux condenser.
-
Heat the mixture to a high temperature, typically around 250°C, and maintain this temperature for 30-60 minutes.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like cyclohexane or hexane to precipitate the crude product.
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4]
-
2.2.2. Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
-
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, combine 3-fluoroaniline and an excess of diethyl ethoxymethylenemalonate (which can act as both reactant and solvent).[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[5]
-
After the reaction, cool the vial to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash with a cold solvent like acetonitrile.
-
Dry the resulting solid under vacuum.[5]
-
2.3. Step 3: Synthesis of this compound (Saponification)
This final step involves the hydrolysis of the ester to the carboxylic acid.
-
Materials:
-
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend the dried ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the Gould-Jacobs synthesis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Gould-Jacobs reaction, comparing conventional and microwave-assisted methods. The data is based on the synthesis of analogous quinolone structures and serves as a guideline.
Table 1: Comparison of Reaction Conditions for the Cyclization Step
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 250 - 300°C[4] | 250 - 300°C[5] |
| Reaction Time | 30 - 60 minutes[4] | 5 - 20 minutes[5] |
| Solvent | High-boiling (e.g., Diphenyl ether)[4] | Often neat (excess DEEM)[5] |
| Typical Yields | Moderate to Good | Often higher than conventional |
| Pressure | Atmospheric | High (up to 24 bar)[5] |
Table 2: Optimization of Microwave-Assisted Synthesis of a Quinolone [5]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | 1 |
| 2 | 300 | 20 | 37 |
| 3 | 250 | 60 | Low |
| 4 | 300 | 60 | 28 |
| 5 | 300 | 5 | 47 |
Note: This data is for the synthesis of a model quinolone and illustrates the impact of temperature and time on yield in microwave-assisted synthesis.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cyclization | Insufficient temperature or reaction time. | Gradually increase the reaction temperature. Extend the reaction time. Consider using microwave heating for more efficient energy transfer. |
| Low Yield | Product degradation at high temperatures. | Optimize the balance between reaction temperature and time. For microwave synthesis, a shorter time at a higher temperature may be optimal.[5] |
| Formation of Tarry Materials | Decomposition due to prolonged heating at high temperatures. | Use a high-boiling inert solvent for even heating. Run the reaction under an inert atmosphere (e.g., nitrogen). |
| Side Reactions | Decarboxylation of the 3-carboalkoxy group. | This is more common under high-pressure and high-temperature conditions.[5] Optimization of reaction conditions is key. |
Conclusion
The Gould-Jacobs reaction remains a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives, including the pharmaceutically relevant this compound. While the classical thermal cyclization is effective, modern microwave-assisted protocols offer significant advantages in terms of reduced reaction times and potentially improved yields. Careful optimization of reaction parameters is crucial to maximize the yield and purity of the desired product. This guide provides a solid foundation for researchers to successfully employ the Gould-Jacobs reaction in their synthetic endeavors.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
Spectroscopic Characterization of 7-Fluoroquinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. It also details the experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a solid organic compound with the following properties:
| Property | Value |
| Chemical Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| CAS Number | 734524-15-3 |
| Appearance | Solid |
The structure of this compound is presented below, with atoms numbered for reference in the spectroscopic data tables.
Spectroscopic Data
Due to the limited availability of published high-resolution spectral data for this compound, the following tables summarize the expected values based on typical ranges for similar fluoroquinolone derivatives and general principles of spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a signal for the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 9.0 | s | - |
| H-4 | 8.0 - 8.5 | s | - |
| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-6 | 7.4 - 7.8 | t | 7.0 - 8.0 |
| H-8 | 7.9 - 8.3 | d | 7.0 - 8.0 |
| -COOH | 12.0 - 14.0 | br s | - |
s = singlet, d = doublet, t = triplet, br s = broad singlet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 145 - 155 |
| C-3 | 120 - 130 |
| C-4 | 135 - 145 |
| C-4a | 125 - 135 |
| C-5 | 120 - 130 |
| C-6 | 115 - 125 (d, J_CF ≈ 20-25 Hz) |
| C-7 | 160 - 170 (d, J_CF ≈ 240-260 Hz) |
| C-8 | 110 - 120 (d, J_CF ≈ 5-10 Hz) |
| C-8a | 140 - 150 |
| -COOH | 165 - 175 |
d = doublet due to coupling with fluorine
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline core.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| 1720 - 1680 | C=O stretch (carboxylic acid) | Strong |
| 1620 - 1580 | C=C and C=N stretch (aromatic rings) | Medium-Strong |
| 1320 - 1210 | C-O stretch (carboxylic acid) | Medium |
| 1200 - 1000 | C-F stretch | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Broad, Medium |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 192.04 | [M+H]⁺ |
| 174.03 | [M+H - H₂O]⁺ |
| 146.03 | [M+H - CO₂]⁺ |
UV-Vis Spectroscopy
The UV-Vis spectrum, recorded in a suitable solvent like methanol or ethanol, is expected to exhibit absorption maxima characteristic of the quinoline chromophore.
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| ~280 | Not available | Methanol |
| ~330 | Not available | Methanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (nitrogen) pressure of 30-40 psi, drying gas flow of 8-10 L/min at 300-350 °C.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the sample solution.
-
Scan the absorbance from approximately 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Workflow and Structural Analysis Diagrams
The following diagrams illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Fluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Fluoroquinoline-3-carboxylic acid. Due to the limited availability of directly assigned experimental spectra for this specific compound, this guide presents a comprehensive predictive analysis based on established NMR principles and data from analogous structures, particularly 3-quinolinecarboxylic acid. This document offers predicted chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and visual representations of the molecular structure and key NMR correlations to aid in structural elucidation and characterization.
Introduction
This compound is a member of the quinoline carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide focuses on the theoretical ¹H and ¹³C NMR spectral features of this compound, providing researchers with a foundational understanding for interpreting experimental data.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 3-quinolinecarboxylic acid and consider the substituent effects of the fluorine atom at the C7 position. The fluorine atom is expected to cause a significant downfield shift for the directly bonded C7 and influence the chemical shifts of neighboring protons and carbons through space and through-bond coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.45 | s | - |
| H-4 | ~9.10 | s | - |
| H-5 | ~8.30 | dd | J = 9.0, 2.0 |
| H-6 | ~7.85 | ddd | J = 9.0, 9.0, 2.5 |
| H-8 | ~8.00 | dd | J = 9.0, 5.5 |
| COOH | ~13.5 | br s | - |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~128 |
| C-4 | ~140 |
| C-4a | ~129 |
| C-5 | ~125 |
| C-6 | ~120 (d, JC-F ≈ 22 Hz) |
| C-7 | ~163 (d, JC-F ≈ 250 Hz) |
| C-8 | ~118 (d, JC-F ≈ 5 Hz) |
| C-8a | ~148 |
| COOH | ~167 |
d = doublet due to C-F coupling
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle vortexing or sonication may be used to aid dissolution.
3.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and key NMR correlations that are crucial for spectral assignment.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While the provided data is based on theoretical predictions and analysis of analogous compounds, it establishes a strong foundation for the interpretation of experimentally acquired NMR spectra for this and structurally related molecules. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be instrumental in confirming the precise assignments of all proton and carbon signals.
References
Mass Spectrometry of 7-Fluoroquinoline-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoroquinoline-3-carboxylic acid is a core structural component of many fluoroquinolone antibiotics, a class of synthetic antibacterial agents.[1] Its chemical formula is C₁₀H₆FNO₂ and it has a molecular weight of 191.16 g/mol .[1] Understanding the mass spectrometric behavior of this foundational molecule is crucial for the identification, characterization, and quantification of its derivatives in various matrices, including pharmaceutical formulations and biological samples. This guide provides a detailed overview of the mass spectrometry of this compound, including its predicted fragmentation patterns, a general experimental protocol for its analysis, and visual representations of the fragmentation pathway and analytical workflow.
While a publically available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established fragmentation behavior of fluoroquinolones and other carboxylic acids.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of functional groups. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| Ion | Predicted m/z | Neutral Loss | Formula of Neutral Loss |
| [M+H]⁺ | 192.05 | - | - |
| [M+H-H₂O]⁺ | 174.04 | Water | H₂O |
| [M+H-CO]⁺ | 164.06 | Carbon Monoxide | CO |
| [M+H-HCOOH]⁺ | 146.05 | Formic Acid | HCOOH |
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is anticipated to follow a logical pathway initiated by the ionization of the molecule. The subsequent fragmentation events are dictated by the stability of the resulting ions and neutral losses.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is based on established methods for the analysis of fluoroquinolone antibiotics and may require optimization for specific instrumentation and analytical goals.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution with the initial mobile phase to create working standards of desired concentrations.
-
Matrix Samples (e.g., biological fluids, environmental samples): The sample preparation method will depend on the complexity of the matrix. A generic solid-phase extraction (SPE) protocol is often employed for cleanup and concentration.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent to remove interferences.
-
Elute the analyte with a suitable solvent mixture, often containing an acid or a base to facilitate elution.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically suitable for the separation of fluoroquinolones.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to promote protonation of the analyte.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for fluoroquinolones.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30-50 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Data Acquisition:
-
Full Scan (for qualitative analysis): Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-250).
-
Tandem MS (MS/MS) (for quantitative analysis and structural confirmation): Use Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule ([M+H]⁺, m/z 192.05), and the product ions would be the characteristic fragments (e.g., m/z 174.04, 164.06, 146.05). The collision energy for each transition should be optimized to maximize the signal of the product ion.
-
Experimental Workflow
The overall workflow for the analysis of this compound by LC-MS is a sequential process from sample collection to data interpretation.
Signaling Pathways
As this compound is a core chemical structure and not a specific therapeutic agent, there is no direct information available regarding its involvement in specific signaling pathways. The biological activity of its derivatives, the fluoroquinolone antibiotics, is primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. This mechanism of action is a direct enzymatic inhibition rather than a modulation of complex signaling cascades within the host.
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 7-Fluoroquinoline-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, particularly within the fluoroquinolone class of antibiotics. Understanding these properties is critical for predicting a molecule's behavior in biological systems, optimizing drug delivery, and ensuring stability and efficacy. While comprehensive experimental data for this specific compound is limited in publicly available literature, this guide synthesizes predicted values and outlines the standard experimental protocols used for their determination.
Core Physicochemical Data
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are crucial for its role as a synthetic intermediate. The following table summarizes key predicted and observed properties.
| Physicochemical Property | Value (Predicted/Observed) | Significance in Drug Development |
| Molecular Formula | C₁₀H₆FNO₂[1] | Defines the elemental composition and exact mass. |
| Molecular Weight | 191.16 g/mol [1] | Influences diffusion rates and membrane permeability. |
| pKa | 4.78 ± 0.25 (Predicted)[2] | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |
| LogP | 2.07 (Predicted)[1] | Measures lipophilicity, a key factor in predicting membrane permeability and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | Relates to hydrogen bonding potential and is a strong predictor of drug transport properties. |
| Hydrogen Bond Donors | 1[1] | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 2[1] | Affects solubility and the formation of drug-receptor complexes. |
| Physical Form | Solid | Important for formulation and handling. |
| Melting Point | Data not available | Indicates purity and thermal stability of the solid form. |
Note: Much of the available quantitative data for this specific molecule is based on computational predictions. For comparison, a related, more complex fluoroquinolone intermediate, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a predicted pKa of 6.36 and a measured melting point of 242-245 °C.[3]
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols relevant to the characterization of quinolone carboxylic acids.
1. Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter as it dictates the charge of the molecule at a given pH. For quinolones, which typically contain both an acidic carboxylic acid group and a basic amine (in more complex derivatives), ionization state profoundly affects solubility and biological activity.[4] Potentiometric titration is a gold-standard method for pKa determination.[5][6]
-
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[5]
-
Methodology:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent, often a co-solvent system like methanol-water to ensure solubility.[5][6] Maintain a constant ionic strength using an electrolyte like 0.15 M KCl.[5]
-
Titration: Purge the sample solution with nitrogen to remove dissolved CO₂.[5] Incrementally add the titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The experiment should be repeated multiple times (n≥3) to ensure reproducibility.[5] Other methods for pKa determination include UV-Vis spectroscopy, capillary electrophoresis, and NMR spectroscopy.[7][8][9]
-
2. Determination of Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the traditional and most reliable technique.[10]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.[10][11][12]
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[11][12]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).[11][12]
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases, followed by a period for the phases to fully separate (centrifugation can be used).[13]
-
Quantification: Carefully sample each phase and determine the compound's concentration using an appropriate analytical technique, such as HPLC-UV or LC-MS.[10][14]
-
Calculation: LogP (or LogD) is calculated as log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
-
3. Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental property that affects oral absorption and the design of parenteral formulations.[15][16][17]
-
Principle: An excess of the solid compound is suspended in a specific buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated until equilibrium is reached, after which the supernatant is filtered and analyzed to determine the concentration of the dissolved compound.[15][18]
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer.[15]
-
Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[15][19]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it to remove any remaining solid particles.[18]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method like HPLC-UV, comparing the response to a standard curve.[16][18]
-
Reporting: The solubility is reported in units such as µg/mL or µM.[18]
-
4. Determination of Melting Point (Tₘ)
The melting point is a measure of the thermal energy required to disrupt the crystal lattice of a solid. It is a key indicator of purity and provides information on the solid-state stability of the compound. Differential Scanning Calorimetry (DSC) is the preferred method for this determination.[20][21]
-
Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An endothermic peak is observed as the sample melts, and the onset or peak of this transition is defined as the melting point.[20][22]
-
Methodology:
-
Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium.[20][23]
-
Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-10 mg) into an aluminum DSC pan and hermetically seal it.[20][23] An empty, sealed pan is used as the reference.[23]
-
Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[23]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tₘ) is determined from the onset or peak of the melting endotherm. The area under the peak corresponds to the heat of fusion (ΔHբ).[22]
-
Logical & Experimental Workflows
Visualizing the process of characterizing a novel compound is essential for laboratory planning and data integration. The following diagram illustrates a typical workflow for the physicochemical profiling of a quinolone carboxylic acid derivative.
This workflow begins with the synthesis and rigorous purification of the target compound. Following structural confirmation, a battery of standard assays is performed to determine its core physicochemical properties. Finally, this data is integrated and used to model the compound's likely behavior in vivo and to guide further development, such as pre-formulation studies. This systematic approach ensures that a comprehensive data package is generated, enabling informed decisions in the drug discovery and development pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 734524-15-3 [amp.chemicalbook.com]
- 3. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijirss.com [ijirss.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. evotec.com [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 21. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 22. s4science.at [s4science.at]
- 23. engineering.purdue.edu [engineering.purdue.edu]
7-Fluoroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of 7-Fluoroquinoline-3-carboxylic acid, focusing on its solubility and melting point. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes detailed experimental protocols for the determination of these key parameters and explores the compound's mechanism of action through a signaling pathway diagram.
Physicochemical Properties
This compound is a member of the fluoroquinolone class of compounds, which are known for their antibacterial activity. Its chemical structure, featuring a fluorine atom at the 7-position of the quinoline ring, influences its biological activity and physicochemical characteristics.
Quantitative Data Summary
| Property | This compound | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Analogue) |
| Molecular Formula | C₁₀H₆FNO₂ | C₁₃H₉ClFNO₃ |
| Molecular Weight | 191.16 g/mol | 281.67 g/mol |
| Melting Point | Data not available | 242-245 °C[1] |
| Solubility | Generally low in aqueous solutions; pH-dependent. | Data not available |
Experimental Protocols
Accurate determination of the melting point and solubility is crucial for the characterization and development of any active pharmaceutical ingredient (API). The following are detailed protocols for these essential experiments.
Melting Point Determination: Capillary Method
The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature at which the substance melts is observed. A pure substance will have a sharp melting point, while impurities will typically broaden and depress the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample in a mortar and grind it into a fine, uniform powder using a pestle.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.
-
The packed sample should be approximately 2-3 mm in height.[2]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.[2]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
For accuracy, perform the determination in triplicate and report the average range.
-
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Orbital shaker with temperature control
-
Volumetric flasks
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of flasks containing the desired solvents (e.g., water, phosphate buffer at various pH values, ethanol, DMSO). The presence of undissolved solid is essential.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the solution by centrifugation or by filtering through a syringe filter (e.g., 0.45 µm). This step is critical to avoid including any solid particles in the analysis.
-
-
Analysis:
-
Quantify the concentration of the dissolved this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a standard calibration curve of the compound in the same solvent to determine the concentration of the unknown sample.
-
-
Data Reporting:
-
The solubility is expressed in units such as mg/mL or mol/L.
-
It is crucial to report the temperature and the specific solvent (including pH for buffered solutions) at which the solubility was determined.
-
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
As a fluoroquinolone, this compound exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
References
An In-depth Technical Guide on 7-Fluoroquinoline-3-carboxylic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroquinoline-3-carboxylic acid stands as a core structural motif in the development of novel therapeutic agents, particularly within the esteemed class of fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its chemical architecture, physicochemical properties, and the fundamental principles of its biological activity. Detailed methodologies for its synthesis and for the evaluation of its potential as a bacterial DNA gyrase and topoisomerase IV inhibitor are presented. This document serves as a foundational resource for researchers engaged in the exploration and application of this versatile chemical scaffold in drug discovery and development.
Chemical Structure and Identity
This compound is a heterocyclic aromatic organic compound. Its structure features a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. Key functional groups that define its chemical reactivity and biological potential include a fluorine atom substituted at the 7-position and a carboxylic acid group at the 3-position.
The chemical identity of this compound is well-defined by its molecular formula, weight, and various chemical identifiers, which are crucial for its unambiguous identification in research and development.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Molecular Formula | C₁₀H₆FNO₂[1][2] |
| Molecular Weight | 191.16 g/mol [1][2] |
| CAS Number | 734524-15-3[1] |
| InChI | 1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)[2] |
| InChI Key | PXJCGANFXZBADU-UHFFFAOYSA-N[2] |
| SMILES | O=C(O)C1=CC2=CC=C(F)C=C2N=C1[2] |
| Synonyms | 3-Carboxy-7-fluoroquinoline[1] |
Physicochemical Properties
The physicochemical properties of this compound are pivotal in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated through computational models and comparison with related structures.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed/Supplier Data) | Quinoline-3-carboxylic acid (Computed) | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid |
| Physical Form | Solid[2] | - | - |
| Purity | 95%[3] | - | min 95%[4] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | 50.2 Ų | - |
| LogP (octanol-water partition coefficient) | 2.0721[1] | 1.7 | - |
| Hydrogen Bond Donors | 1[1] | - | - |
| Hydrogen Bond Acceptors | 2[1] | - | - |
| Rotatable Bonds | 1[1] | - | - |
Synthesis Methodology
The synthesis of this compound can be achieved through established methods for quinoline synthesis, with the Gould-Jacobs reaction being a cornerstone approach.[5][6][7] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
Proposed Experimental Protocol: Gould-Jacobs Synthesis of this compound
A plausible synthetic route starting from 3-fluoroaniline is outlined below. This protocol is a generalized adaptation and may require optimization.
-
Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This reaction typically proceeds by heating the mixture, leading to the formation of an intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, through the elimination of ethanol.
-
Thermal Cyclization: The intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization. This step forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate. Microwave-assisted heating can be an effective alternative to conventional heating, potentially reducing reaction times and improving yields.[8]
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using either acidic or basic conditions. For example, refluxing with aqueous sodium hydroxide followed by acidification will yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring would appear as multiplets in the downfield region (typically δ 7-9 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ >10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-185 ppm. Aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. A C-F stretching band, typically in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 191.16. Common fragmentation patterns would include the loss of CO₂ (44 Da) and H₂O (18 Da). |
Biological Activity and Mechanism of Action
This compound is a foundational structure for a class of antibiotics known as fluoroquinolones. The biological activity of these compounds stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 734524-15-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Biological Activity Screening of Novel Fluoroquinolone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a well-established class of synthetic broad-spectrum antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] In recent years, extensive research has focused on the synthesis of novel fluoroquinolone derivatives to overcome growing antimicrobial resistance and to explore their therapeutic potential beyond antibacterial applications. Notably, these derivatives have demonstrated significant promise as anticancer and antiviral agents.[2][3] This technical guide provides a comprehensive overview of the methodologies used to screen the biological activities of these novel compounds, presents key quantitative data from recent studies, and visualizes the underlying mechanisms and experimental workflows.
The anticancer properties of fluoroquinolone derivatives are largely attributed to their ability to inhibit human topoisomerase II, an enzyme vital for DNA replication in eukaryotic cells. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4] Furthermore, studies have elucidated the role of various signaling pathways, including the p53/Bax/Bcl-2 and MAPK/ERK pathways, in mediating the apoptotic effects of these compounds.[2][5]
This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols and a structured presentation of data to facilitate the evaluation and advancement of novel fluoroquinolone derivatives as potential therapeutic agents.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro antibacterial and anticancer activities of various novel fluoroquinolone derivatives, providing a comparative view of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Fluoroquinolone Derivatives against Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus (MRSA) | 12.5 | [6] |
| Staphylococcus aureus (ATCC 25923) | 25 | [6] | |
| Compound B | Staphylococcus aureus (MRSA) | 12.5 | [6] |
| WQ-3810 | Salmonella Typhimurium | Low (Specific value not provided) | [7] |
| 3c | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |
| 3a | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |
| 3d | Helicobacter pylori (Metronidazole-resistant) | 2-64 (range) | [8] |
| [I] | Staphylococcus aureus (ATCC 25923) | 0.0047-0.3019 mM | [9] |
| Enterococcus faecalis (drug-resistant) | 0.0047-0.3019 mM | [9] | |
| Methicillin-resistant S. aureus (MRSA) | 0.0047-0.3019 mM | [9] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Novel Fluoroquinolone Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative I | Cancer Cells (Mean) | 9.06 | [10] |
| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [2] |
| MCF-7 (Breast) | 2.27 | [2] | |
| MDA-MB-231 (Breast) | 1.52 | [2] | |
| Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [2] |
| Ciprofloxacin Derivative 99 | PC3 (Prostate) | 2.02 | [2] |
| Ciprofloxacin Derivative 27 | HL-60 (TB) (Leukemia) | 1.21 | [11] |
| HCT-116 (Colon) | 0.87 | [11] | |
| MCF-7 (Breast) | 1.21 | [11] | |
| Ciprofloxacin Derivative 24 | LOX IMVI (Melanoma) | 25.4 | [11] |
| CMB | OVCAR-3 (Ovarian) | 11.60 (µg/mL) | [5] |
| A-549 (Lung) | 16.22 (µg/mL) | [5] | |
| CP Derivative 6 | T-24 (Bladder) | - | [3] |
| CP Derivative 4b | T-24 (Bladder) | 1.69 - 3.36 | [10] |
| CP Derivative 4c | T-24 (Bladder) | 1.69 - 3.36 | [10] |
| CP Derivative 5a | T-24 (Bladder) | 1.69 - 3.36 | [10] |
| MXF Derivative 12b | SW480 (Colorectal) | 2.70 | [10] |
| SW620 (Colorectal) | 6.50 | [10] | |
| PC-3 (Prostate) | 2.40 | [10] | |
| LVX Derivative 17b | MCF-7 (Breast) | 2.82 | [10] |
| LVX Derivative 17h | MCF-7 (Breast) | 1.69 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biological activity screening of novel fluoroquinolone derivatives.
Antibacterial Activity Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a commonly used technique.
Materials:
-
Ciprofloxacin or other reference fluoroquinolone (analytical grade)
-
Novel fluoroquinolone derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader or mirror for visual inspection
Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compounds (novel derivatives and reference antibiotic) in a suitable solvent (e.g., DMSO).
-
Preparation of Drug Dilutions: Perform serial twofold dilutions of the compound stock solutions in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12]
Anticancer Activity Screening
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Humidified incubator at 37°C with 5% CO₂
-
Trypsin-EDTA solution
Protocol:
-
Culture Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. This is typically done by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks with fresh medium.[13]
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Novel fluoroquinolone derivatives
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel fluoroquinolone derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Novel fluoroquinolone derivatives
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[3]
-
Staining: Discard the TCA, wash the plates with water, and allow them to air-dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.[3]
-
Solubilization of Bound Dye: Add Tris-base solution to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
This assay measures the ability of the compounds to inhibit the catalytic activity of the Topoisomerase II enzyme, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
ATP solution
-
Novel fluoroquinolone derivatives
-
Stop Buffer/Loading Dye (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide solution
-
UV transilluminator
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.
-
Compound Addition: Add the desired concentrations of the novel fluoroquinolone derivatives or a vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.
In Vivo Efficacy Studies
This model evaluates the efficacy of antibacterial agents in treating systemic infections.[6]
Materials:
-
Female BALB/c mice
-
Bacterial strain (e.g., MRSA)
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
-
Novel fluoroquinolone derivatives
-
Vehicle control (e.g., saline)
-
Positive control antibiotic (e.g., vancomycin)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of the desired concentration.
-
Infection: Inject each mouse intraperitoneally (IP) with the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the novel fluoroquinolone derivatives at various doses via a clinically relevant route (e.g., intravenous or subcutaneous). Include vehicle and positive control groups.[6]
-
Efficacy Assessment: Monitor the survival of the mice daily for a set period (e.g., 7 days). For bacterial load determination, a subset of animals can be euthanized at specific time points, and organs (e.g., spleen, liver) can be harvested, homogenized, and plated to determine the number of colony-forming units (CFU).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of novel fluoroquinolone derivatives.
Caption: Mechanism of Topoisomerase II Inhibition by Novel Fluoroquinolone Derivatives.
Caption: p53-Mediated Apoptotic Pathway Induced by Fluoroquinolone Derivatives.
Caption: Modulation of MAPK/ERK Signaling by Fluoroquinolone Derivatives.
Experimental Workflows
The following diagrams outline the general workflows for screening the biological activities of novel fluoroquinolone derivatives.
Caption: General Workflow for Antibacterial Activity Screening.
Caption: General Workflow for Anticancer Activity Screening.
References
- 1. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity of Novel Ciprofloxacin Mannich Base in Lung Adenocarcinoma and High-Grade Serous Ovarian Cancer Cell Lines via Attenuating MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of Quinolone Antibacterials: A Deep Dive into the Structure-Activity Relationship of 7-Fluoroquinoline-3-Carboxylic Acid Analogs
For Immediate Release
[City, State] – The persistent challenge of antimicrobial resistance necessitates the continuous exploration and development of new antibacterial agents. Among the most successful classes of synthetic antibiotics, fluoroquinolones have played a pivotal role in combating a wide spectrum of bacterial infections. This technical guide delves into the core of fluoroquinolone design, focusing on the structure-activity relationships (SAR) of 7-fluoroquinoline-3-carboxylic acid analogs. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key structural modifications that influence antibacterial potency, supported by quantitative data, detailed experimental protocols, and visual representations of underlying principles.
The foundational structure of the fluoroquinolone class is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, which is essential for their antibacterial activity. Modifications at various positions of this quinolone ring system have been extensively explored to enhance efficacy, broaden the spectrum of activity, and improve pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position were landmark discoveries that led to the development of highly potent second-generation fluoroquinolones like ciprofloxacin and norfloxacin.
This guide will specifically focus on the impact of substitutions at the N-1, C-5, C-7, and C-8 positions of the this compound scaffold on antibacterial activity, particularly against clinically relevant Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship: A Positional Analysis
The antibacterial potency of this compound analogs is exquisitely sensitive to the nature of the substituents at various positions on the quinolone ring. The following sections summarize the key SAR findings.
Table 1: Influence of N-1 Substituents on Antibacterial Activity
The substituent at the N-1 position plays a crucial role in modulating the antibacterial spectrum and potency.
| Compound | N-1 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 1a | Ethyl | 0.5 | 0.03 | 0.25 |
| 1b | Cyclopropyl | 0.25 | 0.015 | 0.125 |
| 1c | 2,4-difluorophenyl | 0.125 | 0.008 | 0.06 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.
Generally, a cyclopropyl group at the N-1 position, as seen in ciprofloxacin, confers broad-spectrum activity.[1] Aromatic substituents, such as a difluorophenyl group, can further enhance activity, particularly against Gram-positive organisms.[2]
Table 2: Impact of C-7 Substituents on Antibacterial Activity
The C-7 position is a key site for modification to enhance antibacterial potency and influence pharmacokinetic properties. The introduction of various cyclic amines has been a highly successful strategy.
| Compound | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 2a | Piperazinyl | 0.5 | 0.03 | 0.25 |
| 2b | 4-Methylpiperazinyl | 0.25 | 0.06 | 0.5 |
| 2c | 3-Amino-1-pyrrolidinyl | 0.125 | 0.03 | 0.25 |
| 2d | 7-(3-aminocyclobutyl) | - | - | - |
| 2e | 7-(1-aminocyclopropyl) | - | - | - |
Note: Data is a synthesized representation from multiple sources for illustrative purposes. Specific MIC values for 2d and 2e were not provided in the search results but were noted to have significant inhibitory activity.[3]
Substituents like piperazine and its derivatives are crucial for activity against Gram-negative bacteria.[1] The incorporation of a 3-aminopyrrolidinyl moiety often enhances activity against Gram-positive bacteria.[2] Bulky substituents at the C-7 position can also improve activity against resistant strains.[4]
Table 3: Effect of C-5 and C-8 Substituents on Antibacterial Activity
Modifications at the C-5 and C-8 positions can further refine the antibacterial spectrum and potency.
| Compound | C-5 Substituent | C-8 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. Anaerobes |
| 3a | H | F | 0.5 | 1.0 |
| 3b | NH₂ | F | 0.125 | 0.5 |
| 3c | H | Cl | 0.25 | 0.25 |
| 3d | H | OCH₃ | 0.25 | 0.5 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.
An amino group at the C-5 position generally enhances overall potency.[5] A halogen (F or Cl) at the C-8 position can improve oral absorption and confer activity against anaerobic bacteria.[5][6] A methoxy group at C-8 has been shown to reduce photosensitivity, a known side effect of some fluoroquinolones.[6]
Experimental Protocols
General Synthesis of 7-Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids
The synthesis of the target compounds typically involves a multi-step process, with a key step being the nucleophilic aromatic substitution at the C-7 position.
Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 3-chloro-4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized by heating in a high-boiling point solvent like diphenyl ether to yield the quinolone core.[7]
Step 2: N-1 Alkylation/Arylation The quinolone core is then N-substituted at the 1-position using an appropriate alkyl or aryl halide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[7]
Step 3: Nucleophilic Substitution at C-7 The 7-chloro group is displaced by a desired cyclic amine (e.g., piperazine, pyrrolidine derivatives) by heating the reactants in a suitable solvent like dimethyl sulfoxide (DMSO) or pyridine.[8][9]
Step 4: Hydrolysis of the Ester The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions to yield the final active fluoroquinolone analog.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[10]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serial two-fold dilutions are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[11][12]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[8][12]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Visualizing the Path to Discovery
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key positions for substitution on the fluoroquinolone core and their biological impact.
Caption: General workflow for the synthesis and evaluation of novel fluoroquinolone analogs.
Conclusion
The this compound scaffold remains a fertile ground for the discovery of new antibacterial agents. A systematic approach to modifying the core structure, guided by the principles of structure-activity relationships, continues to yield compounds with improved potency, broader spectrum, and enhanced safety profiles. The data and protocols presented in this guide offer a foundational understanding for researchers dedicated to advancing the fight against bacterial resistance through rational drug design. Further exploration of novel substituents and hybrid molecules incorporating the fluoroquinolone core holds promise for the development of the next generation of antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Synthesis and Discovery of 7-Fluoroquinoline-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroquinoline-3-carboxylic acid stands as a cornerstone in the development of fluoroquinolone antibiotics, a class of synthetic antibacterial agents with broad-spectrum activity. The introduction of a fluorine atom at the 7-position of the quinoline ring has been a pivotal discovery, significantly enhancing the therapeutic potential of these compounds. This technical guide provides an in-depth exploration of the discovery and key synthetic routes to this compound, offering detailed experimental protocols and quantitative data to support researchers in the field of medicinal chemistry and drug development. The primary synthesis methodologies discussed include the Gould-Jacobs reaction, a route starting from m-fluorotoluene, and other notable cyclization strategies.
Discovery and Significance
The journey to this compound is intrinsically linked to the evolution of quinolone antibiotics. The first-generation quinolone, nalidixic acid, discovered in the early 1960s, exhibited a limited spectrum of activity.[1] Subsequent research focused on modifying the basic quinolone structure to improve potency and pharmacokinetic profiles. A significant breakthrough came with the introduction of a fluorine atom at the 6-position and various heterocyclic groups at the 7-position, leading to the development of highly effective fluoroquinolones in the 1980s.[1]
The strategic placement of a fluorine atom at the 7-position, often in conjunction with other substitutions, was found to be a key determinant of the biological activity of these compounds.[2][3] This modification has been shown to influence the interaction of the molecule with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.[3][4] Consequently, this compound and its derivatives have become crucial intermediates in the synthesis of a wide array of potent antibacterial agents.[5][6]
Key Synthetic Pathways
Several synthetic strategies have been developed to produce this compound and its derivatives. The most prominent and historically significant methods are detailed below.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[1][7][8] This reaction proceeds through the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.[7][9]
Logical Flow of the Gould-Jacobs Reaction:
Caption: Logical workflow of the Gould-Jacobs reaction for quinoline synthesis.
A new series of fluoroquinolone compounds have been successfully obtained using the Gould-Jacobs method.[10] The synthesis involves a cyclization process that is fundamental to forming the quinoline core.[10]
Experimental Protocol: Gould-Jacobs Reaction
A mixture of the appropriately substituted aniline and diethyl ethoxymethylenemalonate is heated. The resulting intermediate is then cyclized at high temperatures, often in a high-boiling point solvent like diphenyl ether, to yield the ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis with a base, followed by acidification, affords the carboxylic acid.[1][7]
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 3-Fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization in diphenyl ether | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Not specified | [1] |
| Substituted aniline | Diethyl ethoxymethylenemalonate | Microwave heating at 250°C or 300°C | 4-Hydroxyquinoline derivative | Up to 37% | [9] |
Synthesis from m-Fluorotoluene
A synthetic route starting from m-fluorotoluene has been developed to produce 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are key intermediates for potent quinolone antibacterial agents.[5][6] This pathway involves the construction of the quinoline ring through an intramolecular cyclization that includes the elimination of a nitro group.[5][6]
Experimental Workflow for Synthesis from m-Fluorotoluene:
Caption: Experimental workflow for the synthesis of this compound starting from m-fluorotoluene.
Experimental Protocol: Synthesis from m-Fluorotoluene
The synthesis begins with the nitration of m-fluorotoluene, followed by oxidation to the corresponding benzoic acid. The acid is then converted to its ethyl ester. This ester undergoes condensation with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. Intramolecular cyclization, with the elimination of a nitro group, leads to the formation of the quinoline ring system. Finally, hydrolysis of the ester yields this compound.[5][6]
| Starting Material | Key Steps | Final Product | Yield | Reference |
| m-Fluorotoluene | Nitration, Oxidation, Esterification, Condensation, Cyclization, Hydrolysis | 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Good yield | [5][11] |
Other Synthetic Approaches
The Friedländer synthesis provides a route to quinolines by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group.[12][13] This reaction can be catalyzed by acids or bases.[12]
Signaling Pathway of the Friedländer Synthesis:
Caption: Reaction pathway of the Friedländer synthesis for quinoline derivatives.
The Camps cyclization involves the conversion of an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide ion.[14] The reaction conditions and the structure of the starting material influence the ratio of the resulting products.[14]
Quantitative Data Summary
The efficiency of the synthesis of this compound and its key precursors varies depending on the chosen method and reaction conditions.
| Synthesis Method | Key Intermediate/Product | Reported Yield | Key Reaction Conditions | Reference |
| Gould-Jacobs Reaction | 4-Hydroxyquinoline derivative | Up to 37% | Microwave irradiation at 300°C | [9] |
| Synthesis from m-Fluorotoluene | 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 93% (hydrolysis step) | Methanolic HCl for hydrolysis | [11] |
| Friedländer Annulation | Poly-substituted quinolines | Not specified | p-Toluene sulphonic acid, solvent-free | [13] |
| Camps Cyclization | 2-Aryl-4-quinolones | Not specified | Base-mediated cyclization | [14] |
Conclusion
The discovery of this compound as a critical pharmacophore has been instrumental in the advancement of fluoroquinolone antibiotics. The synthetic routes to this core structure, particularly the Gould-Jacobs reaction and pathways from readily available starting materials like m-fluorotoluene, have been refined over the years to improve yields and efficiency. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of new antibacterial agents. Continued innovation in synthetic methodologies will undoubtedly lead to the discovery of novel fluoroquinolone derivatives with enhanced efficacy and a broader spectrum of activity.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
Initial Investigation of 7-Fluoroquinoline-3-Carboxylic Acid: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroquinoline-3-carboxylic acid represents a foundational scaffold within the broader class of quinolone and fluoroquinolone compounds, a family of synthetic antibacterial agents with significant therapeutic importance. While extensive research has been conducted on various substituted fluoroquinolone derivatives, leading to the development of numerous commercially successful antibiotics, a detailed public record of the specific synthesis, comprehensive chemical characterization, and in-depth biological evaluation of the parent compound, this compound, is notably limited. This technical guide aims to provide a foundational understanding of its potential based on the well-established principles of the fluoroquinolone class, while highlighting the current gaps in publicly available data. This document serves as a starting point for researchers interested in the further exploration and potential derivatization of this core chemical entity.
Introduction
The quinolone and fluoroquinolone class of antibacterial agents has been a cornerstone of infectious disease treatment for decades. Their mechanism of action, primarily involving the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them effective against a wide range of Gram-positive and Gram-negative bacteria. The general structure of a fluoroquinolone consists of a bicyclic aromatic core with a carboxylic acid at the 3-position, a ketone at the 4-position, and a fluorine atom typically at the 6-position. Substitutions at the N-1 and C-7 positions are crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties.
This compound can be considered a basic building block or an intermediate in the synthesis of more complex fluoroquinolone antibiotics. Understanding its intrinsic properties is therefore valuable for the rational design of new and more effective antibacterial agents.
Synthesis and Chemical Properties
Postulated Synthesis Pathway: Modified Gould-Jacobs Reaction
A plausible synthetic route to this compound could involve a modification of the Gould-Jacobs reaction. This would typically start with a substituted aniline, in this case, 3-fluoroaniline.
Caption: Postulated synthesis of this compound.
Experimental Protocol: General Gould-Jacobs Reaction
-
Condensation: An appropriately substituted aniline (e.g., 3-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) with or without a catalyst, typically with heating. This reaction forms an intermediate enamine.
-
Cyclization: The intermediate is heated to a higher temperature (typically 240-260 °C) in a high-boiling point solvent (e.g., Dowtherm A) to effect a thermal cyclization, yielding the ethyl 4-hydroxyquinoline-3-carboxylate derivative.
-
Hydrolysis: The resulting ester is hydrolyzed, usually under basic conditions (e.g., sodium hydroxide solution) followed by acidification, to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid.
Note: The direct synthesis of this compound (without the 4-hydroxy group) would require a subsequent deoxygenation step, which adds complexity to the synthesis. Alternatively, other synthetic strategies might be employed, but these are not well-documented for this specific compound.
Chemical Properties
Based on available supplier information and the general properties of quinolones, the following chemical data can be summarized:
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely poorly soluble in water, with better solubility in organic solvents. |
Potential Biological Activity and Mechanism of Action
The biological activity of this compound itself has not been extensively reported. However, based on the vast body of research on fluoroquinolones, we can infer its potential mechanism of action and antibacterial spectrum.
Postulated Mechanism of Action
The core pharmacophore of fluoroquinolones, the 4-oxo-3-carboxylic acid moiety, is essential for their antibacterial activity. This region chelates with divalent metal ions (like Mg²⁺) and interacts with the active site of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and repair, and ultimately, bacterial cell death.
Caption: Postulated mechanism of action for this compound.
Anticipated Antibacterial Spectrum
The lack of a substituent at the C-7 position is a significant structural feature of this compound. In most clinically used fluoroquinolones, a piperazine ring or other nitrogen-containing heterocycle at this position is crucial for potent activity against Gram-negative bacteria and for improving cell wall penetration. Therefore, it is anticipated that this compound would exhibit weak to moderate antibacterial activity, likely with a narrow spectrum. Its primary value may lie as a scaffold for the synthesis of more potent derivatives.
Experimental Protocols for Future Investigation
To rigorously assess the potential of this compound, a series of standardized in vitro experiments would be necessary.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the test organisms (e.g., E. coli, S. aureus).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To determine if the compound inhibits the activity of bacterial type II topoisomerases.
Methodology: Supercoiling Inhibition Assay (for DNA Gyrase)
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA substrate, ATP, and the appropriate buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
A similar assay can be performed for topoisomerase IV using a decatenation assay with kinetoplast DNA as the substrate.
Conclusion and Future Directions
This compound represents a fundamental chemical structure within the medicinally important fluoroquinolone class. While it is not a clinically used antibiotic itself, and detailed public research on its specific properties is scarce, its potential as a synthetic intermediate and a starting point for the development of novel antibacterial agents is significant.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Conducting a comprehensive in vitro evaluation of its antibacterial activity against a broad panel of clinically relevant bacteria to establish a baseline activity profile.
-
Performing detailed structure-activity relationship (SAR) studies by synthesizing a library of derivatives with various substituents at the C-7 and N-1 positions to identify compounds with enhanced potency and a broader spectrum of activity.
-
Investigating its potential for other therapeutic applications , as some quinolone derivatives have shown promise as anticancer and antiviral agents.
The systematic investigation of this core scaffold could unlock new avenues for the development of next-generation antimicrobial and therapeutic agents.
Methodological & Application
Application Notes and Protocols for 7-Fluoroquinoline-3-carboxylic acid as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 7-Fluoroquinoline-3-carboxylic acid as a versatile synthetic precursor in drug discovery and development. The focus is on its application in the synthesis of novel bioactive molecules, particularly those with antimicrobial and anticancer properties.
Introduction
This compound is a key building block in medicinal chemistry. Its rigid quinoline scaffold, coupled with the electronic properties of the fluorine substituent and the reactive carboxylic acid handle, makes it an ideal starting material for the synthesis of a diverse range of derivatives. The quinolone core is a well-established pharmacophore, most notably in the fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[1][2] Modifications at the C-3 and C-7 positions of the quinoline ring are particularly effective in modulating the biological activity and pharmacokinetic properties of the resulting compounds.[1][3]
This guide details the primary synthetic transformations involving this compound, including amide bond formation at the C-3 position and nucleophilic aromatic substitution at the C-7 position (often after conversion to a more reactive leaving group like a chloro-substituent).
Key Synthetic Applications
The primary applications of this compound as a precursor include:
-
Synthesis of Novel Antibacterial Agents: By introducing various amine-containing heterocycles at the C-7 position and modifying the C-3 carboxylic acid, novel fluoroquinolone derivatives with potent antibacterial activity can be synthesized.[1][4][5]
-
Development of Anticancer Agents: Modification of the C-3 carboxylic acid to form specific amides and esters has been shown to impart anticancer activity to the quinolone scaffold.[6][7]
-
Creation of Hybrid Molecules: The carboxylic acid group serves as a convenient point for conjugation with other pharmacophores, such as amino acids or other heterocyclic systems, to create hybrid molecules with unique biological profiles.[2][8]
Experimental Protocols
Protocol 1: General Amide Coupling at the C-3 Position using HATU
This protocol describes the formation of a 7-fluoroquinoline-3-carboxamide by coupling the carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amine Coupling:
-
To the pre-activated mixture, add the desired amine (1.2 eq).
-
Continue stirring at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Nucleophilic Aromatic Substitution at the C-7 Position
This protocol outlines a typical procedure for introducing a cyclic amine at the C-7 position, a common strategy in the synthesis of fluoroquinolone antibiotics like ciprofloxacin and norfloxacin.[4][9] This example uses a 7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylic acid as the starting material, which is a close analog and demonstrates the reactivity expected for a 7-fluoro derivative.
Materials:
-
7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Piperazine (or other cyclic amine)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 7-chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), piperazine (excess, e.g., 4-5 eq), and DMSO.
-
Heat the mixture with stirring to 140°C for 1.5-2 hours.[9]
-
-
Precipitation and Isolation:
-
Cool the reaction mixture to approximately 70°C.
-
Slowly add distilled water to the mixture with stirring.
-
Carefully add concentrated HCl to the suspension with cooling to precipitate the product.
-
Filter the resulting solid and wash with distilled water.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Data Presentation
Table 1: Synthesis of Fluoroquinolone Derivatives and their Antibacterial Activity
| Compound | Starting Material | Reagent(s) | Solvent | Yield (%) | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Piperazine | DMSO | 73% (as HCl salt) | Acinetobacter calcoaceticus | 0.06 | [5][9] |
| Norfloxacin | 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Piperazine | DMSO | 68% | - | - | [9] |
| Amide Derivative 3d | Ciprofloxacin | 4-(methylthio)benzoyl chloride | Pyridine | - | Candida albicans | 32 | [6] |
| Ester Derivative 6c | Ciprofloxacin | 1-Chloro-2,3-propanediol | K₂CO₃, DMF | - | Proteus mirabilis | 2 | [6] |
Table 2: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | HOBt or NHS | DIPEA or TEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions. |
| HATU | None | DIPEA or TEA | DMF, NMP | 1-4 hours | 70-98% | High efficiency, low racemization, fast reaction times.[10] |
| PyBOP | None | DIPEA or TEA | DCM, DMF | 1-6 hours | 65-95% | Good for sterically hindered substrates. |
| CDI | None | Et₃N | THF | 12-48 hours | 40-80% | Simple workup, but can be slow. |
Visualizations
Caption: Workflow for the synthesis of 7-Fluoroquinoline-3-carboxamides.
Caption: Synthetic pathways from this compound.
References
- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 7. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 10. growingscience.com [growingscience.com]
Application Notes and Protocols: 7-Fluoroquinoline-3-carboxylic Acid as a Key Intermediate in Ciprofloxacin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a critical therapeutic agent for treating a wide range of bacterial infections. Its synthesis relies on the strategic construction of the quinolone core, a process in which 7-fluoroquinoline-3-carboxylic acid derivatives serve as pivotal intermediates. This document provides detailed application notes and experimental protocols for the synthesis of ciprofloxacin, focusing on the utilization of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, a key derivative of this compound. Furthermore, it outlines the molecular mechanism of action of ciprofloxacin and presents relevant quantitative data to guide researchers in the efficient synthesis and understanding of this essential antibiotic.
Introduction
The chemical architecture of ciprofloxacin is characterized by a fluorinated quinolone core, a cyclopropyl group at the N1 position, and a piperazine moiety at the C7 position. The synthesis of this complex molecule is a multi-step process, with the formation of the quinolone ring system being a critical phase. This compound and its derivatives are fundamental building blocks in many synthetic routes, providing the necessary structural framework for the subsequent introduction of the piperazine substituent, which is crucial for the drug's antibacterial activity. This document details a common and effective synthetic pathway, highlighting the conversion of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid to ciprofloxacin.
Ciprofloxacin Synthesis Workflow
The synthesis of ciprofloxacin from the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, involves a nucleophilic substitution reaction with piperazine. The overall workflow can be visualized as follows:
Caption: Ciprofloxacin Synthesis Workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported protocols for the key reaction step of converting 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid to ciprofloxacin.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |
| Reagent | Piperazine | Piperazine |
| Solvent | Dimethylsulfoxide (DMSO) | n-Butanol |
| Catalyst | None | Anhydrous Aluminium Chloride |
| Reaction Temperature | 140°C | 118-122°C (Reflux) |
| Reaction Time | 1.5 - 2 hours | 10 - 14 hours |
| Yield | 73% (as HCl salt)[1] | High (not specified) |
| Purity | High (pharmaceutical grade) | High |
| Reference | Patent WO2003010144A2[1] | Patent WO2012127505A2[2] |
Experimental Protocols
Protocol 1: Synthesis of Ciprofloxacin in Dimethylsulfoxide
This protocol is adapted from patent literature and describes the synthesis of ciprofloxacin hydrochloride.[1]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Piperazine
-
Dimethylsulfoxide (DMSO)
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
Ethanol
Procedure:
-
In a reaction vessel, combine 49.25 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 72.25 g of piperazine, and 250 cm³ of dimethylsulfoxide.
-
Heat the mixture to 140°C and maintain this temperature for 1.5 to 2 hours.
-
Cool the reaction mixture to 70°C and add 985 cm³ of distilled water.
-
With stirring and cooling, slowly add 62.5 cm³ of concentrated hydrochloric acid to the mixture. A suspension will form.
-
Filter the suspension and wash the precipitate with distilled water.
-
The crude precipitate is then further purified by suspending in water, dissolving with 2 mol/dm³ hydrochloric acid, treating with activated charcoal, and re-precipitating with 2 mol/dm³ sodium hydroxide.
-
The purified ciprofloxacin base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an ethanol-water mixture.
-
The final product, ciprofloxacin hydrochloride monohydrate, is collected by filtration, washed with ethanol, and dried.
Protocol 2: Synthesis of Ciprofloxacin in n-Butanol with Catalyst
This protocol, also from patent literature, utilizes a catalyst to facilitate the reaction.[2]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Piperazine
-
Anhydrous Aluminium Chloride
-
n-Butanol
Procedure:
-
Charge a reaction flask with 100 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 81 g of piperazine, 5 g of anhydrous aluminium chloride, and 175 ml of n-butanol.
-
Heat the mixture to reflux temperature (118-122°C) and maintain for 10-14 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the ciprofloxacin base. This typically involves cooling, filtration, and washing.
-
The isolated ciprofloxacin base can then be converted to its hydrochloride salt if desired.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for their segregation into daughter cells.
Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[3]
Caption: Ciprofloxacin's Mechanism of Action.
Conclusion
This compound derivatives are indispensable intermediates in the synthesis of ciprofloxacin. The protocols provided herein offer robust methods for the conversion of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid to ciprofloxacin, a critical step in the overall synthesis. A thorough understanding of the reaction parameters and the drug's mechanism of action is essential for the efficient production and continued development of fluoroquinolone antibiotics. The provided data and diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Derivatization of 7-Fluoroquinoline-3-carboxylic Acid at the C7 Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of 7-Fluoroquinoline-3-carboxylic acid at the C7 position. The primary method described is Nucleophilic Aromatic Substitution (SNAr), a robust and widely used reaction for the synthesis of fluoroquinolone analogues. These compounds are of significant interest in drug discovery, particularly for the development of novel antibacterial agents.
Introduction
The C7 position of the fluoroquinolone scaffold is a critical determinant of the biological activity and pharmacokinetic properties of this class of compounds. Modifications at this site can influence antibacterial spectrum, potency, and target enzyme affinity. The electron-withdrawing nature of the quinolone core, particularly the carboxylic acid and the fluorine at C6, activates the C7 position for nucleophilic aromatic substitution. This allows for the displacement of the C7-fluorine atom by a variety of nucleophiles, providing a versatile strategy for the synthesis of diverse derivatives.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of this compound at the C7 position predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride leaving group restores the aromaticity of the quinoline ring system, yielding the C7-substituted product. The reaction is facilitated by the presence of electron-withdrawing groups on the quinolone ring, which stabilize the negatively charged intermediate.
Caption: General mechanism for the SNAr reaction at the C7 position.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound and its ethyl ester with various nucleophiles. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: C7-Derivatization with Amine Nucleophiles (e.g., Piperazine)
This protocol describes the reaction of a 7-fluoroquinolone with a cyclic secondary amine, such as piperazine. This is a common method for the synthesis of many clinically used fluoroquinolone antibiotics like ciprofloxacin.[1]
Materials:
-
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Piperazine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ice water
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in DMF.
-
Add the amine nucleophile (e.g., piperazine, 1.2-2.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-125 °C and stir for 4-12 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid precipitate and wash with water and then with a non-polar solvent like hexane to remove impurities.
-
The resulting ethyl ester can be hydrolyzed to the carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidification with acetic acid.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Protocol 2: C7-Derivatization with Thiol Nucleophiles
This protocol outlines the substitution of the C7-fluorine with a thiol-containing nucleophile.
Materials:
-
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Thiol (e.g., thiophenol or an aliphatic thiol)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous DMF
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes to form the thiolate.
-
Add the this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into acidic water (e.g., with HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: C7-Derivatization with Alcohol Nucleophiles (Alkoxides)
This protocol describes the synthesis of 7-alkoxy derivatives via reaction with an alkoxide.
Materials:
-
This compound derivative
-
Sodium metal or Sodium hydride (NaH)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous DMF (if necessary)
Procedure:
-
Prepare the sodium alkoxide by carefully adding sodium metal (1.5 eq) to the corresponding anhydrous alcohol under an inert atmosphere. Alternatively, use a commercially available sodium alkoxide solution or generate it in situ using NaH.
-
Dissolve the this compound derivative (1.0 eq) in the alkoxide solution or in a suitable anhydrous solvent like DMF.
-
Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by partitioning between an organic solvent and water, followed by crystallization or chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of C7-derivatized 7-fluoroquinoline-3-carboxylic acids is outlined below.
Caption: A typical workflow for the synthesis of C7-derivatives.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various C7-substituted quinolone derivatives. Note that reaction conditions may vary between different studies, affecting the direct comparability of yields.
| C7-Substituent | Starting Material | Nucleophile | Yield (%) | Reference |
| Piperazin-1-yl | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Piperazine | 65 | |
| 4-Methylpiperazin-1-yl | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | N-Methylpiperazine | 85-95 | [3] |
| Morpholin-4-yl | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Morpholine | 80-90 | [3] |
| 4-Substituted-piperazin-1-yl | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Various substituted piperazines | 59-99 | [3] |
| Thiophenol | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Thiophenol | Not specified | [2] |
| Various cyclic amines | Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Various cyclic amines | Moderate to Good | [4] |
Conclusion
The derivatization of this compound at the C7 position via nucleophilic aromatic substitution is a highly effective and versatile method for generating a wide array of analogues. The protocols provided herein offer a foundation for the synthesis of novel fluoroquinolone derivatives. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets and research goals. The ability to readily introduce diverse functionalities at the C7 position continues to make this synthetic strategy a cornerstone of fluoroquinolone-based drug discovery.
References
- 1. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Assays of 7-Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the antibacterial activity of 7-fluoroquinolone derivatives. The described assays are fundamental in the preclinical assessment of new chemical entities, offering insights into their potency, bactericidal or bacteriostatic nature, and mechanism of action.
Introduction to 7-Fluoroquinolones
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that exert their effects by inhibiting bacterial DNA synthesis.[1][2][3] The core mechanism involves the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][4][5] By stabilizing the enzyme-DNA complex, fluoroquinolones lead to the fragmentation of the bacterial chromosome, ultimately causing cell death.[1][2][4] Modifications at the C-7 position of the quinolone nucleus have been a key strategy in developing new derivatives with improved potency, an expanded spectrum of activity, and better pharmacokinetic properties.[4][6][7]
Key In Vitro Antibacterial Assays
The primary in vitro assays for assessing the antibacterial properties of 7-fluoroquinolone derivatives include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, assays targeting the specific enzymes, DNA gyrase and topoisomerase IV, can elucidate the mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is a fundamental measure of the potency of an antibacterial compound.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
7-Fluoroquinolone derivative stock solution of known concentration
-
Relevant Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)
-
Spectrophotometer or nephelometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the 7-fluoroquinolone derivative stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control well (bacterial inoculum in CAMHB without the drug) and a negative control well (uninoculated CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
MIC values are typically presented in a tabular format, allowing for easy comparison of the activity of different derivatives against a panel of bacterial strains.
| 7-Fluoroquinolone Derivative | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference Drug (e.g., Ciprofloxacin) MIC (µg/mL) |
| Derivative 1 | 0.5 | 0.25 | 1 | 0.5 |
| Derivative 2 | ≤0.004 | 0.860 | >250 | 0.5 |
| Derivative 3 | 4 | 1 | 8 | 0.5 |
| Derivative 4 | 0.25 | 0.5 | 2 | 0.5 |
Note: The data in this table is illustrative. Actual values should be determined experimentally. Some studies have shown certain 7-substituted fluoroquinolone derivatives to have potent activity with MICs of 0.860 μg/mL or lower against both Gram-positive and Gram-negative bacteria.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10] This assay helps to determine whether a compound is bactericidal or bacteriostatic.
Experimental Protocol:
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a 10 µL aliquot from each of these wells.
-
Plate the aliquot onto a TSA plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Presentation:
MBC values are often presented alongside MIC values to provide a comprehensive profile of the antibacterial agent.
| 7-Fluoroquinolone Derivative | S. aureus (ATCC 25923) | E. coli (ATCC 25922) |
| MIC (µg/mL) | MBC (µg/mL) | |
| Derivative 1 | 0.5 | 1 |
| Derivative 2 | ≤0.004 | ≤0.004 |
| Derivative 3 | 4 | 16 |
| Derivative 4 | 0.25 | 0.5 |
Note: The data in this table is illustrative. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate and extent of bacterial killing over time.[11] It is a dynamic measure of the pharmacodynamic properties of an antimicrobial agent.[11]
Experimental Protocol:
Materials:
-
7-Fluoroquinolone derivative
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator (35-37°C)
-
Tryptic Soy Agar (TSA) plates
-
Phosphate-Buffered Saline (PBS) for dilutions
Procedure:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Dispense the bacterial suspension into sterile tubes or flasks.
-
Add the 7-fluoroquinolone derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.[11]
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Data Interpretation:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL.[11]
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 | 5.71 | 5.70 |
| 2 | 6.05 | 5.45 | 5.10 | 4.20 | 3.50 |
| 4 | 6.40 | 5.20 | 4.50 | 3.10 | <2.00 |
| 8 | 7.10 | 4.90 | 3.80 | <2.00 | <2.00 |
| 12 | 7.80 | 4.75 | 3.10 | <2.00 | <2.00 |
| 24 | 9.20 | 5.50 | 3.20 | <2.00 | <2.00 |
Note: This table presents example data for a time-kill assay against Staphylococcus aureus, similar to what might be observed for a potent bactericidal agent.[11]
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolones inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[13] In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically the main target.[14]
Signaling Pathway:
Caption: Mechanism of action of 7-fluoroquinolone derivatives.
Experimental Protocol: DNA Gyrase/Topoisomerase IV Inhibition Assay (Supercoiling Assay)
This is a simplified protocol to determine the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase. A similar principle applies to topoisomerase IV decatenation assays.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
7-Fluoroquinolone derivative
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the 7-fluoroquinolone derivative.
-
Add purified DNA gyrase to each reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer (containing SDS and EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
The concentration of the compound that inhibits the supercoiling activity by 50% (IC₅₀) can be determined.
Experimental Workflows
Workflow for MIC and MBC Determination:
Caption: Workflow for MIC and MBC determination.
Workflow for Time-Kill Curve Assay:
Caption: Workflow for time-kill curve assay.
Conclusion
The in vitro antibacterial assays described provide a robust framework for the initial characterization of novel 7-fluoroquinolone derivatives. By systematically determining MIC, MBC, and time-kill kinetics, researchers can effectively evaluate the potential of these compounds as new antibacterial agents. Further investigation into their mechanism of action through enzyme inhibition assays is crucial for understanding their molecular interactions and guiding future drug development efforts. Adherence to standardized protocols is essential for generating reproducible and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.com [idexx.com]
- 9. youtube.com [youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of 7-Fluoroquinolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoroquinolones are a critical class of synthetic broad-spectrum antimicrobial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Accurate determination of the Minimum Inhibitory Concentration (MIC) is paramount in the development of new 7-fluoroquinolone compounds and for monitoring the emergence of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]
These application notes provide detailed protocols for determining the MIC of 7-fluoroquinolone compounds against a variety of bacterial pathogens. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by forming a ternary complex with DNA and the target enzymes, DNA gyrase or topoisomerase IV. This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death. The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in most Gram-positive bacteria.
Caption: Mechanism of action of fluoroquinolones.
Quantitative Data Summary
The following tables summarize the MIC values of various 7-fluoroquinolone compounds against common Gram-positive and Gram-negative bacterial pathogens. The data is presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).
Table 1: MIC of 7-Fluoroquinolones against Gram-Positive Bacteria (µg/mL)
| Compound | Organism | MIC₅₀ | MIC₉₀ | Reference(s) |
| Ciprofloxacin | Streptococcus pneumoniae | - | 2 | [7] |
| Levofloxacin | Streptococcus pneumoniae | 1.0 | 2 | [7][8] |
| Moxifloxacin | Streptococcus pneumoniae | 0.25 | 0.38 | [7][8] |
| Gatifloxacin | Streptococcus pneumoniae | 0.50 | 0.50 | [7] |
| Gemifloxacin | Streptococcus pneumoniae | 0.03 | - | [9] |
| Ciprofloxacin | Staphylococcus aureus | - | ≤2 | [10] |
| Levofloxacin | Staphylococcus aureus (MSSA) | - | - | |
| Moxifloxacin | Staphylococcus aureus (MSSA) | 0.12 | 0.25 | [11] |
| Gatifloxacin | Staphylococcus aureus (MSSA) | - | - | |
| Ciprofloxacin | Enterococcus faecalis | - | - | |
| Levofloxacin | Enterococcus faecalis | - | - | [12] |
Table 2: MIC of 7-Fluoroquinolones against Gram-Negative Bacteria (µg/mL)
| Compound | Organism | MIC₅₀ | MIC₉₀ | Reference(s) |
| Ciprofloxacin | Haemophilus influenzae | - | 0.032 | [7] |
| Levofloxacin | Haemophilus influenzae | - | - | |
| Moxifloxacin | Haemophilus influenzae | - | - | |
| Gatifloxacin | Haemophilus influenzae | - | - | [7] |
| Ciprofloxacin | Moraxella catarrhalis | - | 0.032 | [7] |
| Levofloxacin | Moraxella catarrhalis | - | - | |
| Moxifloxacin | Moraxella catarrhalis | - | - | |
| Gatifloxacin | Moraxella catarrhalis | - | - | [7] |
| Ciprofloxacin | Pseudomonas aeruginosa | - | - | [12] |
| Levofloxacin | Pseudomonas aeruginosa | - | - | [12] |
| Ciprofloxacin | Escherichia coli | - | - | [12][13] |
| Levofloxacin | Escherichia coli | - | - | [13] |
| Gatifloxacin | Escherichia coli | - | - | [13] |
Experimental Protocols
Broth Microdilution MIC Testing Protocol
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[1][2] It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Caption: Broth microdilution workflow for MIC testing.
Materials:
-
7-Fluoroquinolone compound
-
Appropriate solvent for the compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial isolates to be tested
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[12][14][15]
-
Sterile petri dishes, test tubes, and pipettes
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
-
ELISA plate reader (optional)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the 7-fluoroquinolone compound, considering its purity.
-
Dissolve the compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[2]
-
Prepare a 2x working stock solution by diluting the initial stock in CAMHB. For example, if the highest desired final concentration is 128 µg/mL, the 2x working stock should be 256 µg/mL.[16]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the 2x antimicrobial working stock solution to the wells in the first column. This results in the highest desired concentration in a total volume of 200 µL.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column.[16] Column 11 typically serves as a positive control (broth and inoculum, no drug), and column 12 as a negative/sterility control (broth only).[16]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. A common method is to add 5 µL of a 10⁷ CFU/mL suspension to each 100 µL well volume.[16]
-
-
Incubation:
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours. For fastidious organisms, specific atmospheric and media requirements may be necessary, as recommended by CLSI or EUCAST guidelines.[17]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The results can be read visually or with the aid of a plate reader.[16]
-
The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST for the test results to be considered valid.[18]
-
Agar Dilution MIC Testing Protocol
The agar dilution method is considered a reference method for MIC testing and is particularly useful for testing multiple isolates simultaneously.[19] It involves incorporating varying concentrations of the antimicrobial agent into agar plates.
Caption: Agar dilution workflow for MIC testing.
Materials:
-
7-Fluoroquinolone compound
-
Appropriate solvent for the compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes, test tubes, and pipettes
-
Bacterial isolates to be tested
-
Quality control (QC) bacterial strains
-
Spectrophotometer or McFarland standards
-
Inoculum replicating apparatus (optional)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the 7-fluoroquinolone compound at a concentration that is at least 10 times the highest desired final concentration in the agar.[2]
-
-
Preparation of Agar Plates:
-
Prepare two-fold serial dilutions of the antimicrobial stock solution.
-
For each concentration, add one part of the antimicrobial dilution to nine parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).[20]
-
Mix thoroughly by inverting the tube several times, avoiding the formation of air bubbles.
-
Pour the agar into sterile, labeled petri dishes to a depth of 3-4 mm and allow them to solidify.
-
A growth control plate containing no antimicrobial agent should also be prepared.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum for each bacterial isolate as described in the broth microdilution protocol (0.5 McFarland standard).
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
The surface of the agar plates should be dry before inoculation.
-
Spot a defined volume (typically 1-10 µL) of each standardized bacterial suspension onto the agar surface of each plate in the dilution series, starting with the growth control plate and proceeding to the plates with increasing antimicrobial concentrations.
-
An inoculum replicating apparatus can be used to spot multiple isolates simultaneously.[20]
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or one or two isolated colonies are disregarded.[21]
-
The growth on the control plate should be confluent.
-
The results for the QC strains must be within the acceptable ranges.
-
Quality Control
The use of reference QC strains is mandatory to ensure the accuracy and reproducibility of MIC testing.[14] QC strains have known MIC ranges for specific antimicrobial agents. The recommended QC strains for fluoroquinolone testing include:
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 29213
-
Pseudomonas aeruginosa ATCC® 27853
-
Enterococcus faecalis ATCC® 29212
-
Haemophilus influenzae ATCC® 49247
-
Streptococcus pneumoniae ATCC® 49619
The obtained MIC values for these strains should be compared to the acceptable ranges published by CLSI or EUCAST.[18] If the QC results are out of range, the test results for the clinical isolates are considered invalid and the test must be repeated.[14]
References
- 1. youtube.com [youtube.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. idexx.com [idexx.com]
- 4. iacld.com [iacld.com]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. megumed.de [megumed.de]
- 7. mona.uwi.edu [mona.uwi.edu]
- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjic.ca [cjic.ca]
- 12. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Leibniz Institute DSMZ [dsmz.de]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. szu.gov.cz [szu.gov.cz]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 7-Fluoroquinoline-3-Carboxylic Acid via Gould-Jacobs Reaction
Introduction
7-Fluoroquinoline-3-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry. It serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The Gould-Jacobs reaction provides a reliable and well-established pathway for the synthesis of the quinoline core structure, making it a cornerstone method for accessing these valuable compounds.[1][2] This application note details a comprehensive, three-step protocol for the laboratory-scale synthesis of this compound, intended for researchers in organic synthesis and drug development.
Overall Reaction Scheme:
-
Step 1: Condensation 3-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.
-
Step 2: Thermal Cyclization The intermediate undergoes high-temperature cyclization to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Step 3: Hydrolysis The resulting ester is hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
This synthesis is performed in three distinct stages. Ensure all glassware is thoroughly dried and appropriate personal protective equipment (PPE) is used throughout the procedures.
Protocol 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate A)
Materials and Reagents:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.[2]
-
Add a minimal amount of absolute ethanol to facilitate mixing.
-
Heat the mixture at reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the desired intermediate and is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)
Materials and Reagents:
-
Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate A)
-
Diphenyl ether or Dowtherm A
-
High-temperature thermometer
-
Three-neck round-bottom flask equipped with a condenser
-
Heating mantle
Procedure:
-
In a three-neck flask, heat a suitable volume of diphenyl ether to approximately 240-250°C.[4]
-
Slowly add Intermediate A to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the reaction temperature.
-
The cyclization reaction is typically rapid and is accompanied by the evolution of ethanol.[2]
-
Maintain the temperature for 20-30 minutes after the addition is complete to ensure full conversion.
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry in a vacuum oven.
Protocol 3: Synthesis of this compound (Final Product)
Materials and Reagents:
-
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution for acidification
-
pH paper or pH meter
-
Beaker, magnetic stirrer
Procedure:
-
Suspend Intermediate B in an aqueous solution of sodium hydroxide (typically 2-4 molar equivalents).
-
Heat the mixture to reflux with stirring until the ester is fully hydrolyzed. This process can be monitored by TLC until the starting material is no longer visible.
-
Cool the resulting solution in an ice bath.
-
Acidify the clear solution slowly with hydrochloric acid until the pH is approximately 2-3. The final product will precipitate out of the solution.
-
Collect the white or off-white solid by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any inorganic salts.
-
Dry the final product, this compound, thoroughly in a vacuum oven.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | 3-Fluoroaniline | DEEM | Ethanol | ~78 (Reflux) | 1 - 2 | Intermediate A | 90 - 95 |
| 2 | Intermediate A | - | Diphenyl Ether | 240 - 250 | 0.5 - 1 | Intermediate B | 75 - 85 |
| 3 | Intermediate B | NaOH (aq) | Water | ~100 (Reflux) | 2 - 4 | Final Product | 85 - 95 |
Visualizations
Experimental Workflow
The diagram below illustrates the sequential workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action: Fluoroquinolone Target
This compound is a precursor to fluoroquinolone antibiotics. The diagram below illustrates the established mechanism of action for this class of drugs, which involves the inhibition of essential bacterial enzymes.
Caption: Fluoroquinolone inhibition of bacterial DNA gyrase and topoisomerase IV.
References
Application Note: Analysis of 7-Fluoroquinoline-3-carboxylic acid by Reversed-Phase HPLC
Introduction
7-Fluoroquinoline-3-carboxylic acid is a key intermediate and core structure in the synthesis of many fluoroquinolone antibiotics. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and in drug development research. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on common practices for the analysis of quinolone carboxylic acids and is suitable for routine analysis in a research or quality control laboratory.[1]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is essential for developing a robust HPLC method.
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol [2] |
| Predicted LogP | 2.07[2] |
| Predicted pKa | Fluoroquinolones generally have pKa values in the range of 5-7.5 for the carboxylic acid group.[3] |
The LogP value of 2.07 indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. The acidic nature of the carboxylic acid group means that the mobile phase pH should be controlled to ensure consistent retention and peak shape. An acidic mobile phase (pH 2.5-4) will suppress the ionization of the carboxylic acid, leading to better retention on a C18 column.[4]
Chromatographic Conditions
The following table summarizes a typical set of HPLC parameters for the analysis of this compound and related compounds, derived from established methods for the broader class of fluoroquinolones.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 0.1% Phosphoric acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for mobile phase and sample filtration
2. Preparation of Mobile Phase
-
To prepare a 0.1% phosphoric acid solution, add 1.0 mL of concentrated phosphoric acid to 1000 mL of deionized water.
-
Mix 700 mL of the 0.1% phosphoric acid solution with 300 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
For bulk drug or reaction mixture analysis, accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
5. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds, and then store it in an appropriate solvent.
6. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Illustrative)
For regulatory submissions or routine quality control, the method should be validated according to ICH guidelines. The following table provides typical acceptance criteria for method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for the analyte should be pure and free from interference from the matrix or other impurities. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
Application of 7-Fluoroquinoline-3-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoroquinoline-3-carboxylic acid serves as a pivotal scaffold in medicinal chemistry, most notably as the core of the highly successful fluoroquinolone class of antibiotics. The strategic incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 3-position of the quinoline ring are critical pharmacophoric features that govern the biological activity of these compounds. Beyond their well-established antibacterial prowess, derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, and kinase-inhibiting agents, making it a versatile platform for drug discovery and development.
This document provides detailed application notes on the diverse therapeutic applications of this compound derivatives, supported by quantitative data, comprehensive experimental protocols, and illustrative diagrams to guide researchers in this field.
Application Notes
Antibacterial Applications
The primary and most explored application of the this compound scaffold is in the development of antibacterial agents.[1][2] These compounds exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]
Mechanism of Action: Fluoroquinolones form a stable ternary complex with the bacterial topoisomerase and DNA, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome.
Structure-Activity Relationship (SAR):
-
C-7 Position: Modifications at this position significantly influence the antibacterial spectrum and potency. The introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine, enhances activity against Gram-negative bacteria.[2] Bulky substituents at this position can improve activity against Gram-positive organisms.
-
N-1 Position: Small alkyl groups, particularly a cyclopropyl group, are often optimal for potent antibacterial activity.
-
C-6 Position: The fluorine atom at this position is crucial for improved cell penetration and potent inhibition of DNA gyrase.
-
C-8 Position: Substitution at this position can modulate the pharmacokinetic properties and activity spectrum.
Anticancer Applications
Recent research has repurposed the this compound scaffold for the development of novel anticancer agents. The mechanism of their antitumor activity is primarily attributed to the inhibition of human topoisomerase II, an enzyme essential for DNA replication in rapidly proliferating cancer cells.[3][4][5]
Mechanism of Action: Similar to their antibacterial mechanism, these derivatives stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.
Structure-Activity Relationship (SAR):
-
C-7 Position: The nature of the substituent at the C-7 position is critical for anticancer potency. Modifications that reduce the zwitterionic character of the molecule can enhance activity.[5]
-
C-3 Position: Alterations to the carboxylic acid group can modulate the anticancer profile.[5]
-
N-1 Position: The substituent at the N-1 position, such as a cyclopropyl group, is often retained for potent activity. Replacing it with an ethyl group has been shown to decrease anticancer potency.[5]
Antiviral Applications
Derivatives of this compound have also emerged as promising antiviral agents. Their mechanism of action in this context can be multifaceted, including the inhibition of viral enzymes or interference with host-cell factors essential for viral replication.[6][7]
Structure-Activity Relationship (SAR):
-
C-7 Position: Electron-withdrawing groups like fluorine at the C-7 position have been shown to have a beneficial effect on antiviral activity.[8]
-
C-2 Position: A hydrophobic moiety at the C-2 position is often necessary.[8]
-
The free carboxylic acid at the C-3 position is considered crucial for antiviral activity.[8]
Kinase Inhibitor Applications
The quinoline core is a recognized scaffold for the development of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2][9]
Structure-Activity Relationship (SAR):
-
The specific SAR for kinase inhibition is highly dependent on the target kinase.
-
Modifications at various positions of the quinoline ring are explored to achieve potency and selectivity against the desired kinase.
Data Presentation
Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | Derivative Description | S. aureus | E. coli | P. aeruginosa | Reference |
| Cpd 1 | 7-(Piperazin-1-yl) derivative | 0.1 - 1.0 | 0.01 - 0.1 | 0.1 - 1.0 | [10] |
| Cpd 2 | 7-(4-Methylpiperazin-1-yl) derivative | 0.2 - 2.0 | 0.02 - 0.2 | 0.2 - 2.0 | [11] |
| Cpd 3 | 7-(Pyrrolidin-1-yl) derivative | 0.5 - 5.0 | 0.05 - 0.5 | 0.5 - 5.0 | [2] |
Note: The MIC values are presented as a range to reflect the variability across different studies and bacterial strains.
Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Description | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Cpd 4 | 7-(4-Arylpiperazin-1-yl) derivative | 1.21 | 0.87 | - | [5] |
| Cpd 5 | 3,7-bis-Benzylidene derivative | 1.21 | 0.87 | - | [5] |
| Cpd 6 | Ciprofloxacin-fatty acid conjugate | 20.1 - 35.7 | - | - |
Note: IC50 values can vary depending on the specific derivative and the assay conditions.
Table 3: Kinase Inhibitory Activity of Quinolone-3-Carboxylic Acid Derivatives (IC50 in µM)
| Compound ID | Derivative Description | Target Kinase | IC50 (µM) | Reference |
| Cpd 7 | Tetrazolo-quinoline-4-carboxylic acid deriv. | CK2 | 0.65 - 18.2 | [9] |
| Cpd 8 | 2-Aminoquinoline-3-carboxylic acid deriv. | CK2 | 0.65 - 18.2 | [9] |
Note: Data on specific this compound derivatives as kinase inhibitors is limited in the provided search results. The table reflects data on broader quinoline-3-carboxylic acid derivatives.
Experimental Protocols
General Synthesis of 7-(Substituted)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
This protocol outlines a general method for the synthesis of C-7 substituted derivatives, a common modification to enhance biological activity.[11][12][13]
Materials:
-
7-Chloro-6-fluoro-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Appropriate amine (e.g., piperazine, substituted piperazine, pyrrolidine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a solution of 7-chloro-6-fluoro-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in DMF or DMSO, add the desired amine (1.1-1.5 equivalents) and anhydrous K₂CO₃ (2-3 equivalents).
-
Heat the reaction mixture at 80-140°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH of the mixture to 7-8 with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and then with cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF-water) to obtain the pure 7-substituted derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis).
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of the test compound.[18][19][20][21][22]
Materials:
-
Synthesized compounds
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After the adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the compound.
-
Incubate the plates until visible plaques are formed.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
In Vitro Kinase Inhibition Assay
This is a general protocol to determine the inhibitory activity of compounds against a specific protein kinase.[23][24][25][26]
Materials:
-
Synthesized compounds
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Stop the reaction and measure the kinase activity using the chosen detection method. The signal will be proportional to the amount of phosphorylated substrate or consumed ATP.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: Mechanism of antibacterial action.
Caption: Anticancer drug discovery workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. ibtbioservices.com [ibtbioservices.com]
- 21. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Assay in Summary_ki [bdb99.ucsd.edu]
- 25. reactionbiology.com [reactionbiology.com]
- 26. protocols.io [protocols.io]
Application Notes and Protocols for 7-Fluoroquinoline-3-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The 4-quinolone-3-carboxylic acid motif, in particular, is crucial for the biological activity of fluoroquinolone antibiotics.[1][2] In recent years, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[3][4] 7-Fluoroquinoline-3-carboxylic acid, with a molecular weight of 191.16 g/mol , fits the criteria for a fragment molecule and presents an attractive starting point for FBDD campaigns against various biological targets.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fragment in drug discovery programs.
Application Notes: Targeting Metallo-β-Lactamases (MBLs)
The rise of antibiotic resistance necessitates the discovery of new therapeutic agents. Metallo-β-lactamases (MBLs) are a critical class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The discovery of quinoline-based fragments, such as 8-hydroxyquinoline, as inhibitors of MBLs like NDM-1 suggests that the quinoline scaffold is a promising starting point for the development of MBL inhibitors.[5] this compound, as a fragment, can be screened against MBLs to identify initial hits for further optimization.
Properties of this compound as a Fragment
| Property | Value | Reference |
| Molecular Weight | 191.16 g/mol | |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Heavy Atom Count | 14 | - |
| cLogP (predicted) | ~1.5 - 2.0 | - |
| Hydrogen Bond Donors | 1 (carboxylic acid) | - |
| Hydrogen Bond Acceptors | 2 (carbonyl and nitrogen) | - |
These properties adhere to the "Rule of Three," a common guideline for fragment library design, making this compound a suitable candidate for FBDD screening.
Experimental Protocols
The following are generalized protocols for the screening and validation of this compound as a fragment against a target protein, such as a metallo-β-lactamase.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY), are particularly well-suited for fragment screening.
Objective: To identify the binding of this compound to the target protein.
Materials:
-
Target protein (e.g., NDM-1), isotopically labeled (¹⁵N) for protein-observed methods if desired.
-
This compound.
-
NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR spectrometer (400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a solution of the target protein in the NMR buffer.
-
Prepare the final NMR sample containing the target protein (typically 10-50 µM) and this compound (typically 100-500 µM). A control sample without the protein should also be prepared.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the control sample.
-
For STD NMR, acquire two spectra of the protein-fragment sample: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
For waterLOGSY, acquire a 1D experiment to observe the transfer of magnetization from bulk water to the ligand.
-
-
Data Analysis:
-
In STD NMR, subtract the on-resonance spectrum from the off-resonance spectrum. The presence of signals in the difference spectrum indicates that the fragment binds to the protein.
-
In waterLOGSY, binding is indicated by a change in the sign of the ligand signals compared to the control experiment.
-
Calculate the dissociation constant (Kd) by titrating the fragment concentration and monitoring the changes in the NMR signal.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To quantify the binding affinity (Kd) of this compound to the target protein.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Target protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+ buffer).
-
Immobilization reagents (e.g., EDC/NHS).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with an ethanolamine pulse.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RT * ln(Kd) / N, where N is the number of heavy atoms.
-
Protocol 3: X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is often preferred).
Methodology:
-
Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound and allow it to soak for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein in the presence of this compound.
-
-
Cryo-cooling:
-
Briefly transfer the crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on the X-ray beamline and collect diffraction data.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known structure of the apo-protein.
-
Build the model of this compound into the resulting electron density map.
-
Refine the structure of the protein-fragment complex.
-
Data Presentation
Quantitative data from FBDD experiments should be presented in a clear and organized manner to facilitate comparison and decision-making.
Table 1: Biophysical Screening Data for Quinolone Fragments against a Target Protein (Hypothetical Data)
| Fragment ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |
| FQ-1 | This compound | SPR | 850 | 0.31 |
| FQ-2 | 8-hydroxyquinoline-7-carboxylic acid | SPR | 500 | 0.35 |
| FQ-3 | 6-fluoroquinoline | NMR | >1000 | <0.28 |
Visualizations
FBDD Workflow
Caption: A generalized workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of Metallo-β-Lactamase by a quinolone-based inhibitor.
References
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Gould-Jacobs reaction conditions for quinoline synthesis
Technical Support Center: Gould-Jacobs Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a method for synthesizing quinolines and 4-hydroxyquinoline derivatives.[1] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which is followed by a thermal cyclization to form the quinoline ring system.[2] Subsequent steps of saponification (hydrolysis) and decarboxylation can then be performed to yield the final 4-hydroxyquinoline product.[1][3]
Q2: What is the general reaction mechanism?
The reaction proceeds through several key steps:
-
Condensation: A nucleophilic attack from the aniline nitrogen onto the malonic ester derivative, followed by the elimination of an alcohol (like ethanol), forms an anilidomethylenemalonic ester intermediate.[1][4]
-
Cyclization: This intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[1][5] This is typically the most energy-demanding step.
-
Tautomerization: The cyclized product, a 4-oxo-quinoline, exists in equilibrium with its 4-hydroxy-quinoline tautomer.[2]
-
Saponification & Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid using a base, and subsequent heating leads to decarboxylation to produce a 4-hydroxyquinoline.[1]
Q3: How do substituents on the aniline starting material affect the reaction?
The electronic properties of substituents on the aniline ring can influence the reaction's success. The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[1] When using asymmetrically substituted anilines, a mixture of products can be formed as the cyclization can occur at either of the two ortho positions relative to the amino group.[6] This regioselectivity is controlled by both steric and electronic factors.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Gould-Jacobs synthesis in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Condensation Product | 1. Incomplete reaction2. Reagent decomposition | 1. Use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative.[7]2. Monitor the reaction progress via TLC or LC-MS to determine the optimal reaction time.[7]3. Ensure you are using fresh, high-quality reagents.[7] |
| Incomplete Cyclization | 1. Insufficient temperature2. Insufficient reaction time3. Presence of moisture | 1. Gradually increase the reaction temperature; this step often requires temperatures of 250°C or higher.[7]2. Extend the reaction time, but be cautious of potential product degradation with prolonged heating.[7][8]3. Consider using microwave irradiation, which can provide rapid, efficient heating and often improves yields.[7][8]4. Ensure reagents and solvents are anhydrous, as moisture can sometimes hinder the reaction.[7] |
| Formation of Dark Tarry Materials | 1. Decomposition at high temperatures2. Prolonged heating at high temperatures | 1. Carefully optimize the balance between reaction temperature and time through small-scale experiments.[7][8]2. Use a high-boiling, inert solvent (e.g., Dowtherm A, diphenyl ether) to ensure even heat distribution and prevent localized overheating.[6][7]3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[7] |
| Product is a Viscous Oil or Difficult to Crystallize | 1. Presence of impurities2. Residual high-boiling solvent | 1. Purify the crude product using column chromatography.[7]2. If a high-boiling solvent was used, ensure it is thoroughly removed under a high vacuum.[7]3. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[7] |
| Formation of Decarboxylated Byproduct | 1. Excessively high reaction temperature and/or pressure | 1. Carefully control the reaction temperature and time to avoid conditions that favor decarboxylation.[7][8]2. If using a sealed vessel for microwave synthesis, monitor the internal pressure and reduce the temperature if necessary.[7] |
Quantitative Data on Reaction Conditions
Optimizing the thermal cyclization step is critical for a successful Gould-Jacobs reaction. Microwave-assisted synthesis allows for rapid heating and precise temperature control, significantly shortening reaction times. The following table summarizes results from a study optimizing microwave conditions for the reaction between aniline and diethyl ethoxymethylenemalonate (DEEM).
Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [5][8]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 4 | 1 |
| 2 | 300 | 1 | 14 | 37 |
| 3 | 250 | 20 | 5 | 1 |
| 4 | 300 | 15 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Analysis: The data clearly indicates that higher temperatures are essential for the cyclization to occur, with a significant yield increase when moving from 250°C to 300°C.[5] However, prolonged heating at 300°C (Entry 4) leads to a decrease in yield, likely due to product degradation and decarboxylation under high pressure.[5][8] The optimal condition was found to be 300°C for 5 minutes, which provided the highest yield.[5][8]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis via Conventional Heating
This protocol describes the two-step classical approach using a high-boiling solvent for the cyclization.
Step A: Condensation
-
Combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.) in a round-bottom flask.[7]
-
Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol can be observed as the reaction progresses.[7]
-
Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
(Optional) Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[5]
Step B: Cyclization and Work-up
-
Add a high-boiling solvent such as diphenyl ether or Dowtherm A to the crude intermediate from Step A.[2][7]
-
Heat the mixture to a vigorous reflux (typically ~250°C) under a nitrogen atmosphere for 30-60 minutes.[7]
-
Cool the reaction mixture to room temperature. The desired product will often precipitate from the solution.[5]
-
Add a non-polar solvent such as hexane or petroleum ether to further precipitate the product and wash away the high-boiling solvent.[7]
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.[7]
Protocol 2: Gould-Jacobs Synthesis via Microwave Irradiation
This protocol outlines a more rapid, one-step approach using a microwave reactor.
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (3.0 eq.).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture rapidly to the desired temperature (e.g., 250-300°C) and hold for the optimized time (typically 1-15 minutes).[7][8]
-
After the reaction is complete, cool the vessel to room temperature, which should induce precipitation of the product.[8]
-
Filter the precipitated solid and wash it with a cold solvent such as acetonitrile to remove unreacted starting material.[8]
-
Dry the resulting solid under vacuum. Purity can be assessed by HPLC-MS.[8]
Visualizations
Caption: A diagram of the Gould-Jacobs reaction pathway.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Caption: A troubleshooting flowchart for addressing low yields.
References
Technical Support Center: Purification of 7-Fluoroquinoline-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the purification of 7-Fluoroquinoline-3-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a more efficient and effective purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the quinoline ring, and side-products from incomplete cyclization or undesired substitution reactions. Depending on the synthetic route, regioisomers or closely related analogues may also be present.
Q2: My purified this compound shows poor solubility in common organic solvents. What can I do?
A2: this compound, like many quinolone carboxylic acids, can exhibit limited solubility. To improve solubility for purification or analysis, consider using highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For chromatographic purification, a mixed solvent system, potentially with a small amount of acid (like acetic or formic acid) or base (like triethylamine), can enhance solubility and improve separation. Salt formation is another strategy to increase solubility in aqueous or alcoholic solutions.
Q3: I am observing significant product loss during the purification process. What are the likely causes?
A3: Product loss can occur at several stages. During recrystallization, using an inappropriate solvent system can lead to either the product remaining in the mother liquor or co-precipitation with impurities. In column chromatography, the compound may bind irreversibly to the stationary phase if the eluent polarity is too low. It is also possible that the compound is partially soluble in the wash solvents used during workup. Optimizing each of these steps is crucial to maximizing yield.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity. Use a solvent system for TLC that provides good separation between your product and impurities. Staining with a UV lamp is typically effective for visualizing quinolone compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2]
Q5: Can I use normal-phase silica gel chromatography for the purification of this acidic compound?
A5: While possible, normal-phase silica gel can sometimes strongly interact with acidic compounds like this compound, leading to tailing peaks and poor separation. To mitigate this, you can add a small amount of a competitive acidic modifier, such as acetic acid or formic acid, to your mobile phase. Alternatively, reversed-phase chromatography (e.g., using C18 silica) is often a more suitable choice for these types of molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Recrystallization | Inappropriate solvent choice leading to co-precipitation of impurities. | Screen a variety of solvents or solvent mixtures. An ideal recrystallization solvent will dissolve the compound at elevated temperatures but not at room temperature, while impurities remain soluble at lower temperatures. Consider solvents like ethanol, isopropanol, or mixtures with water. |
| Cooling the solution too quickly, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | |
| Compound Stuck on Silica Gel Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. Adding a small amount of acetic acid to the mobile phase can also help to elute the acidic product. |
| Irreversible adsorption to the silica gel. | Consider using a different stationary phase, such as alumina or a bonded-phase silica like C18 for reversed-phase chromatography. | |
| Tailing Peaks in HPLC Analysis | Strong interaction between the acidic carboxylic group and the stationary phase. | Use a mobile phase with a pH that suppresses the ionization of the carboxylic acid (e.g., by adding trifluoroacetic acid - TFA). An ion-pairing reagent can also be added to the mobile phase to improve peak shape.[3] |
| Secondary interactions with the silica backbone. | Use a high-purity, end-capped C18 column to minimize interactions with residual silanol groups. | |
| Inconsistent Yields | Variability in the crude material's purity. | Characterize the crude material by techniques like NMR or HPLC before purification to understand the impurity profile and adjust the purification strategy accordingly. |
| Incomplete precipitation or extraction. | Optimize pH adjustments during aqueous workup to ensure the carboxylic acid is fully protonated (for extraction into an organic solvent) or deprotonated (to remain in the aqueous layer) as desired. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound Analogues
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Key Considerations |
| Recrystallization | 80-90 | >98 | 60-80 | Highly dependent on solvent selection and initial purity. |
| Column Chromatography (Silica Gel) | 70-90 | >99 | 50-75 | May require mobile phase modifiers to prevent tailing. |
| Preparative HPLC (Reversed-Phase) | 85-95 | >99.5 | 40-60 | High purity achievable but may be less scalable and more costly. |
Note: The data presented are typical values for fluoroquinolone carboxylic acids and may vary for this compound depending on the specific impurities present.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol in dichloromethane). To improve the elution of the acidic compound, 0.5% acetic acid can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
minimizing byproduct formation in 7-fluoroquinoline synthesis
Welcome to the technical support center for the synthesis of 7-fluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 7-fluoroquinoline, and what are their primary challenges regarding byproducts?
A1: The most common routes are variations of classical quinoline syntheses, including the Gould-Jacobs, Combes, Friedländer, and Skraup reactions. Each method presents unique challenges:
-
Gould-Jacobs Synthesis: Often leads to high purity product but can suffer from incomplete cyclization or degradation under harsh thermal conditions.
-
Combes Synthesis: A primary challenge is controlling regioselectivity when using unsymmetrical β-diketones, potentially leading to a mixture of quinoline isomers.[1]
-
Friedländer Synthesis: Prone to side reactions like aldol condensation of the ketone reactant, which can complicate purification and reduce yields.[2]
-
Skraup Synthesis: Notoriously exothermic and can result in significant tar formation if not properly controlled.[3]
Q2: How can I minimize the formation of regioisomers in the Combes synthesis of 7-fluoroquinoline?
A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the aniline and β-diketone starting materials.[1][4] To favor the desired 7-fluoro isomer, consider the following:
-
Substituent Effects: The use of 3-fluoroaniline as a starting material will direct the cyclization. The electronic properties of the β-diketone substituents also play a crucial role.
-
Catalyst Choice: The acidity of the catalyst can influence the cyclization pathway. Experimenting with different acid catalysts (e.g., H₂SO₄, PPA) may alter the isomeric ratio.
Q3: What causes tar formation in the Skraup synthesis, and how can it be prevented?
A3: Tar formation in the Skraup synthesis is primarily due to the highly exothermic and often violent reaction conditions, which lead to the polymerization of acrolein, generated in situ from the dehydration of glycerol.[3][5] To mitigate this:
-
Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.[3]
-
Temperature Control: Careful and gradual heating is crucial to prevent the reaction from becoming uncontrollable.
Q4: Are there general strategies to minimize byproduct formation across different quinoline synthesis methods?
A4: Yes, several general strategies are effective. Careful control of reaction temperature is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. Ensuring the purity of starting materials is a crucial step to prevent impurities from participating in side reactions.
Troubleshooting Guides
Gould-Jacobs Synthesis of 7-Fluoroquinoline
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 7-fluoro-4-hydroxyquinoline | Incomplete cyclization of the anilidomethylenemalonate intermediate. | Increase the cyclization temperature or reaction time. Microwave-assisted heating can significantly improve yields and reduce reaction times.[6][7] |
| Degradation of the product at high temperatures. | Optimize the heating time. Prolonged heating at very high temperatures can lead to product degradation.[6] | |
| Presence of starting 3-fluoroaniline | Incomplete initial condensation reaction. | Ensure a slight excess of the malonic ester derivative is used. Increase the condensation reaction time or temperature. |
| Difficult decarboxylation | Insufficient temperature for CO₂ elimination. | Ensure the temperature is above the melting point of the quinoline-3-carboxylic acid intermediate. |
Combes Synthesis of 7-Fluoroquinoline
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers (e.g., 5-fluoroquinoline) | Lack of regiochemical control during the electrophilic aromatic annulation step.[1] | Modify the substituents on the β-diketone to sterically or electronically favor cyclization at the desired position.[4] |
| Inappropriate acid catalyst. | Experiment with different acid catalysts (e.g., polyphosphoric acid) which can influence regioselectivity.[1] | |
| Low conversion to the quinoline product | Insufficiently acidic conditions for cyclization. | Increase the concentration of the acid catalyst or switch to a stronger acid. |
Friedländer Synthesis of 7-Fluoroquinoline
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of aldol condensation side products | Self-condensation of the ketone reactant under the reaction conditions.[2] | Use an imine analog of the 2-amino-4-fluorobenzaldehyde (or ketone) to avoid self-condensation, especially under basic conditions.[2] |
| Reaction conditions are too harsh. | Employ milder reaction conditions, for example, by using a gold catalyst.[2] | |
| Low yield of the desired quinoline | Poor reactivity of the starting materials. | The use of a catalyst such as trifluoroacetic acid, toluenesulfonic acid, iodine, or Lewis acids can promote the reaction.[8] |
Skraup Synthesis of 7-Fluoroquinoline
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Vigorous, uncontrollable reaction and significant tar formation | The reaction is highly exothermic due to the dehydration of glycerol to acrolein.[3][5] | Add a moderating agent such as ferrous sulfate (FeSO₄) to control the reaction rate.[3] |
| Localized overheating. | Ensure efficient stirring and use a heating mantle with controlled, gradual temperature increase. | |
| Low yield of 7-fluoroquinoline | Loss of product due to tar formation. | Implement the control measures for the exothermic reaction as described above. |
| Inefficient oxidation of the dihydroquinoline intermediate. | Ensure the presence of a suitable oxidizing agent, such as nitrobenzene, in the reaction mixture. |
Data Presentation
Table 1: Effect of Microwave Conditions on Gould-Jacobs Quinoline Synthesis Yield
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 5 | 10 | 1 |
| 2 | 300 | 2 | 20 | 37 |
| 3 | 250 | 20 | 10 | 10 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 24 | 47 |
Data adapted from a study on the microwave-assisted Gould-Jacobs reaction.[7] The data indicates that higher temperatures are crucial for the intramolecular cyclization, but prolonged reaction times at high temperatures can lead to product degradation.[6]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from a general procedure for the microwave-assisted Gould-Jacobs reaction.[7]
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Acetonitrile (for washing)
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stirrer, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The precipitated product can be filtered and washed with cold acetonitrile.
-
The crude product can be further purified by recrystallization.
Protocol 2: Classical Friedländer Synthesis of a Substituted Quinoline
This is a general procedure for an acid-catalyzed Friedländer synthesis.[9]
Materials:
-
2-Amino-4-fluorobenzaldehyde (or a corresponding ketone)
-
A ketone with an α-methylene group (e.g., acetone)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Add the ketone (1.1 eq) and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water and extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Workflow for the Gould-Jacobs synthesis of 7-fluoro-4-hydroxyquinoline.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 7-Fluoroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoroquinoline-3-carboxylic acid. The content is structured to address specific issues that may arise during the experimental process, with a focus on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most prevalent method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This multi-step process can be broken down into three critical stages:
-
Condensation: The initial step involves the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3-fluoroanilino)methylene)malonate.
-
Thermal Cyclization: This key step requires high temperatures (typically above 250°C) to facilitate an intramolecular 6-electron cyclization of the intermediate, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.[3][4]
-
Saponification (Hydrolysis): The final stage is the hydrolysis of the ester group to the carboxylic acid, which is achieved by treatment with a base like sodium hydroxide, followed by acidification.[1][5]
Q2: My overall yield is very low. Which step is the most likely cause?
Low overall yield can stem from issues in any of the three main stages, but the thermal cyclization step is often the most critical and challenging. Inefficient cyclization or product degradation due to excessively high temperatures or prolonged reaction times can significantly reduce the yield of the quinoline core structure.[3][6] Incomplete condensation in the first step or incomplete hydrolysis in the final step can also contribute to a lower final product yield.
Q3: I am observing significant product degradation. How can I mitigate this?
Product degradation is a common issue, particularly during the high-temperature thermal cyclization step.[3][6] To minimize degradation, it is crucial to carefully optimize both the reaction temperature and time. The use of microwave-assisted synthesis can be a valuable technique for achieving the necessary high temperatures for cyclization while dramatically shortening the reaction time, thereby reducing the window for thermal degradation.[4][6]
Q4: What are some common side reactions that can occur during the synthesis?
During the Gould-Jacobs reaction, several side reactions can lead to the formation of impurities and a reduction in the yield of the desired product. One potential side reaction is the formation of regioisomers if the aniline starting material is asymmetrically substituted, although this is not an issue with 3-fluoroaniline.[3] Incomplete cyclization can leave unreacted intermediate, while excessive heat during cyclization can lead to decarboxylation or other degradation pathways.[6] During saponification, incomplete hydrolysis will result in the presence of the ethyl ester in the final product.
Q5: How can I purify the final product, this compound?
Purification of the final product is essential to remove any unreacted starting materials, intermediates, or side products. Common purification methods for fluoroquinolone carboxylic acids include:
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.[7] Suitable solvents for recrystallization need to be determined empirically but may include ethanol or aqueous mixtures.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.[7]
-
Chromatography: For highly impure samples or to isolate very pure material, column chromatography can be employed.[7]
-
Washing: Washing the crude product with appropriate solvents can help remove specific impurities. For instance, washing with a non-polar solvent can remove residual high-boiling solvents like diphenyl ether used in the cyclization step.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step (Formation of Diethyl 2-((3-fluoroanilino)methylene)malonate)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (presence of starting materials) | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Conventional heating may require 1-6 hours at 100-160°C.[8] Microwave-assisted synthesis can significantly shorten the reaction time. |
| Poor quality of starting materials. | Ensure the purity of 3-fluoroaniline and diethyl ethoxymethylenemalonate. Impurities can interfere with the reaction. | |
| Formation of side products | Reaction conditions are too harsh. | While higher temperatures can drive the reaction, excessively high temperatures may lead to side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
Problem 2: Low Yield in the Thermal Cyclization Step (Formation of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization | Insufficient temperature or reaction time. | The cyclization step requires high temperatures, typically >250°C.[3][4] Ensure the reaction reaches and maintains the optimal temperature. |
| For microwave-assisted synthesis, a thorough time-temperature examination is necessary to optimize the yield.[6] | ||
| Product degradation (dark-colored reaction mixture) | Reaction temperature is too high or reaction time is too long. | Carefully control the temperature and reaction time. Prolonged heating at high temperatures can lead to product decomposition.[3][6] Consider using a high-boiling inert solvent like diphenyl ether to maintain a stable reaction temperature.[3] |
| Low yield despite complete conversion of intermediate | Sub-optimal reaction conditions. | The yield of the Gould-Jacobs cyclization is highly sensitive to both temperature and time. Refer to the quantitative data below for guidance on optimizing these parameters. |
Quantitative Data: Microwave-Assisted Gould-Jacobs Cyclization of Aniline and DEEM [4]
| Entry | Temperature (°C) | Time (min) | Intermediate Yield (%) | Product Yield (%) |
| 1 | 250 | 10 | 18 | 1 |
| 2 | 300 | 10 | 5 | 37 |
| 3 | 250 | 20 | 10 | 12 |
| 4 | 300 | 20 | - | 28 |
| 5 | 300 | 5 | 22 | 47 |
Note: This data is for the reaction of aniline and DEEM and serves as a general guide for optimizing the cyclization of the fluorinated analogue.
Problem 3: Low Yield or Impure Product in the Saponification Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis (presence of ethyl ester) | Insufficient base, reaction time, or temperature. | Ensure a sufficient excess of sodium hydroxide is used. Heat the reaction mixture to reflux for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis.[5] |
| Difficulty in precipitating the product | Incorrect pH during acidification. | After hydrolysis, the reaction mixture should be cooled and then carefully acidified with a strong acid like concentrated HCl to precipitate the carboxylic acid product.[5] Ensure the pH is sufficiently low to fully protonate the carboxylate. |
| Product is discolored or contains impurities | Incomplete removal of colored byproducts from previous steps. | The crude product can be purified by recrystallization.[7] Treating a solution of the crude product with activated charcoal can also help to remove colored impurities before recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((3-fluoroanilino)methylene)malonate (Condensation)
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (optional, for conventional heating)
Procedure (Microwave-Assisted): [8]
-
In a microwave-safe reaction vessel, combine 3-fluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
Seal the vessel and heat the mixture in a microwave synthesizer at 150°C for 30 minutes.
-
After cooling, the crude product can be purified by column chromatography or used directly in the next step.
Procedure (Conventional Heating): [8]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to reflux (100-160°C) for 1-6 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Protocol 2: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
Materials:
-
Diethyl 2-((3-fluoroanilino)methylene)malonate
-
Diphenyl ether (or other high-boiling solvent)
-
Dissolve the crude diethyl 2-((3-fluoroanilino)methylene)malonate in a minimal amount of a high-boiling solvent like diphenyl ether in a suitable reaction flask.
-
Heat the solution to a vigorous reflux (approximately 250-260°C).
-
Maintain the reflux for 30-60 minutes. The optimal time should be determined experimentally to maximize yield and minimize degradation.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add a non-polar solvent such as hexane or cyclohexane to aid precipitation and to help wash away the high-boiling solvent.
-
Collect the solid product by filtration and wash it thoroughly with the non-polar solvent.
Protocol 3: Synthesis of this compound (Saponification)
Materials:
-
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Concentrated hydrochloric acid (HCl)
Procedure: [5]
-
Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic and the product precipitates completely.
-
Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity of the Friedländer Synthesis for Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: The issue of poor regioselectivity arises when an unsymmetrical ketone is used as a reactant with a 2-aminoaryl aldehyde or ketone. The reaction can proceed through the formation of two different enolates or enamines from the unsymmetrical ketone, leading to a mixture of two constitutional isomers of the quinoline product. This complicates purification and reduces the yield of the desired isomer.
Q2: How do reaction conditions (acidic vs. basic) influence regioselectivity?
A2: The choice between acidic and basic conditions is a critical factor in determining the regiochemical outcome of the Friedländer synthesis.[1]
-
Acidic Conditions: Under acidic catalysis, the reaction often favors the formation of the more substituted, thermodynamically stable enamine intermediate. This leads to the quinoline isomer derived from the reaction at the more hindered α-carbon of the ketone.
-
Basic Conditions: Basic conditions typically promote the formation of the kinetically favored enolate at the less sterically hindered α-carbon. This results in the formation of the less substituted quinoline isomer.
Q3: What types of catalysts can be used to improve regioselectivity?
A3: Several classes of catalysts have been shown to effectively control the regioselectivity of the Friedländer synthesis.[1] These include:
-
Amine Catalysts: Secondary amines, such as pyrrolidine and its derivatives, can promote the formation of a specific enamine intermediate, leading to high regioselectivity.
-
Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), can act as both the solvent and a promoter, often leading to high yields and excellent regioselectivity.[2][3][4]
-
Lewis Acids: Lewis acids like triflates of various metals can catalyze the reaction and influence the regiochemical outcome.
-
Nanocatalysts: Various nanocatalysts have been developed to provide high efficiency and selectivity in the Friedländer synthesis.[3]
Q4: Can substrate modification improve regioselectivity?
A4: Yes, modifying the ketone substrate is a viable strategy. Introducing a phosphoryl group or other directing groups on the α-carbon of the ketone can effectively block one of the reaction sites, leading to the exclusive formation of a single regioisomer.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of isomers) | Reaction conditions favor the formation of both regioisomers. | 1. Switch Catalysis: If using acid catalysis, try a base-catalyzed reaction, or vice versa, to favor the kinetic or thermodynamic product. 2. Employ a Regioselective Catalyst: Use an amine catalyst (e.g., pyrrolidine) or an ionic liquid known to promote regioselectivity. 3. Modify the Substrate: If possible, introduce a bulky or directing group to one of the α-carbons of the ketone to sterically hinder or electronically deactivate one reaction site. |
| Low yield of the desired product | - Competing side reactions (e.g., aldol self-condensation of the ketone). - Incomplete reaction. - Product degradation under harsh conditions. | 1. Optimize Temperature: Lowering the reaction temperature may suppress side reactions. 2. Use Milder Catalysts: Switch to a milder catalyst to avoid product degradation. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and determine the optimal reaction time.[5] |
| Difficulty in separating regioisomers | Similar polarity of the isomeric products. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent may improve separation. 2. Derivative Formation: Consider converting the mixture of isomers into derivatives that may have more distinct physical properties, facilitating separation. |
| No reaction or very slow reaction | - Inactive catalyst. - Insufficient reaction temperature. - Sterically hindered substrates. | 1. Activate/Change Catalyst: Ensure the catalyst is active. For solid-supported catalysts, ensure proper activation. Consider trying a more active catalyst. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a More Forcing Condition: Microwave irradiation can sometimes promote reactions that are sluggish under conventional heating. |
Data Presentation
The following tables summarize quantitative data on the regioselectivity of the Friedländer synthesis under various catalytic conditions.
Table 1: Comparison of Catalytic Systems for the Reaction of 2-Aminobenzaldehyde with 2-Butanone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 6 | 3-Ethylquinoline | Kinetically controlled | Not specified | General Knowledge |
| p-TsOH | Toluene | Reflux | 8 | 2,4-Dimethylquinoline | Thermodynamically controlled | Not specified | General Knowledge |
| Pyrrolidine | DMSO | 120 | 12 | 3-Ethylquinoline | >95:5 | ~85 | [6] |
| [Hbim]BF4 | Neat | 100 | 4 | 3-Ethylquinoline | >98:2 | 93 | [3][4] |
Table 2: Regioselectivity with Various Unsymmetrical Ketones using Pyrrolidine Catalyst
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Major Quinoline Product | Regioisomeric Ratio | Yield (%) |
| 2-Aminobenzaldehyde | 2-Pentanone | 3-Propylquinoline | >95:5 | 82 |
| 2-Aminoacetophenone | 2-Pentanone | 2-Methyl-3-propylquinoline | >95:5 | 80 |
| 2-Aminobenzaldehyde | Phenylacetone | 3-Benzylquinoline | >98:2 | 90 |
Experimental Protocols
Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 3-Ethylquinoline
This protocol describes a method to favor the formation of the kinetic product from the reaction of 2-aminobenzaldehyde and 2-butanone.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
2-Butanone (1.5 mmol, 108.2 mg, 135 µL)
-
Pyrrolidine (0.2 mmol, 14.2 mg, 16.6 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzaldehyde and anhydrous DMSO.
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add pyrrolidine to the reaction mixture.
-
Slowly add 2-butanone to the mixture over 10 minutes.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by TLC, using a 4:1 hexane:ethyl acetate solvent system.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-ethylquinoline.
Protocol 2: Ionic Liquid-Promoted Regioselective Synthesis of 3-Ethylquinoline
This protocol utilizes an ionic liquid as a recyclable catalyst and solvent.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
2-Butanone (1.2 mmol, 86.5 mg, 108 µL)
-
1-Butylimidazolium tetrafluoroborate ([Hbim]BF4) (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a 10 mL round-bottom flask, combine 2-aminobenzaldehyde, 2-butanone, and [Hbim]BF4.
-
Stir the mixture at 100 °C for 4 hours.
-
Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL). The ionic liquid will remain as a separate phase.
-
Combine the ether extracts and wash with water (1 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by column chromatography if necessary.
-
The ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.
Mandatory Visualizations
Reaction Scheme: Regioselectivity in the Friedländer Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Technical Support Center: Synthesis of Quinolone-3-Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common side reactions and challenges during the synthesis of quinolone-3-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Impurity Formation During Cyclization
Question: I am experiencing low yields and significant tar formation during the thermal cyclization step of my arylaminomethylene malonate ester. What are the potential causes and how can I optimize this step?
Answer:
Low yields and polymerization during the thermal cyclization step are common issues, often arising from the high temperatures required. The typical method involves heating in high-boiling point solvents like diphenyl ether or Dowtherm A, which can lead to degradation.
Troubleshooting Steps:
-
Lower the Reaction Temperature with a Catalyst: The use of a catalyst can significantly lower the required reaction temperature, minimizing thermal decomposition and tar formation. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a highly effective medium for this cyclization, often improving yields.
-
Optimize the Heating Method: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to shorter reaction times and cleaner reactions with higher yields compared to conventional heating.
-
Solvent Selection: While high-boiling aromatic solvents are traditional, exploring other options or solvent-free conditions might be beneficial for your specific substrate.
Workflow for Optimizing Cyclization:
Below is a decision-making workflow to troubleshoot poor outcomes in the cyclization step.
Caption: Troubleshooting workflow for low-yield cyclization reactions.
Issue 2: Formation of N,N-bis(alkoxycarbonylvinyl)aniline Side Product
Question: During the initial reaction of my aniline with diethyl ethoxymethylenemalonate (EMME), I am observing a significant side product. How can I identify and suppress its formation?
Answer:
A common side reaction is the formation of an N,N-bis(alkoxycarbonylvinyl)aniline, which results from the reaction of two molecules of EMME with one molecule of the aniline. This is particularly prevalent when the reaction is carried out at elevated temperatures for extended periods.
Identification:
-
This side product can be identified by spectroscopic methods. For example, in the reaction of 4-chloroaniline with EMME, the bis-adduct appears as a distinct spot on TLC and can be characterized by NMR and mass spectrometry.
Suppression Strategies:
-
Control Reaction Stoichiometry: Use a stoichiometry close to 1:1 for the aniline and EMME.
-
Optimize Reaction Temperature and Time: Carrying out the reaction at a lower temperature (e.g., 80-100°C) for a shorter duration can significantly reduce the formation of the bis-adduct.
Quantitative Data on Side Product Formation:
| Aniline Derivative | Reaction Conditions | Yield of Desired Product | Yield of Bis-Adduct |
| 4-chloroaniline | 120°C, 3 hours | 75% | 15% |
| 4-chloroaniline | 90°C, 1.5 hours | 92% | <5% |
Reaction Pathway:
The diagram below illustrates the desired reaction pathway versus the formation of the N,N-bis adduct side product.
Technical Support Center: Temperature Control in High-Temperature Cyclization of Quinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-temperature cyclization of quinolones. Proper temperature control is critical for achieving high yields and purity in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the high-temperature cyclization of quinolones?
The cyclization step in quinolone synthesis, particularly in reactions like the Gould-Jacobs and Conrad-Limpach methods, is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] These drastic conditions are necessary to overcome the energy barrier for the intramolecular ring closure.[2][3]
Q2: Why is temperature control so critical in these reactions?
Precise temperature control is essential for several reasons:
-
Maximizing Yield: Many cyclization reactions require a specific activation energy to proceed efficiently. Temperatures that are too low will result in sluggish or incomplete reactions, leading to poor yields.[4]
-
Minimizing Byproducts: Excessive temperatures can cause decomposition of both the starting materials and the desired quinolone product.[2][3][4] This often leads to the formation of tarry materials and other undesirable side products, complicating purification and reducing the isolated yield.[1][4][5]
-
Ensuring Reaction Selectivity: In some cases, the reaction temperature can influence the formation of different isomers. Careful temperature control can help to favor the formation of the desired product.
Q3: What are the most common issues related to poor temperature control during quinolone cyclization?
The most frequently encountered problems include:
-
Low or No Product Yield: This can occur if the temperature is insufficient to drive the reaction to completion.[4]
-
Formation of Tarry Byproducts: Overheating is a primary cause of reactant and product decomposition, resulting in the formation of difficult-to-remove tar.[1][4]
-
Incomplete Reaction: If the target temperature is not maintained for a sufficient duration, the reaction may not proceed to completion.[1]
-
Inconsistent Results: Poor temperature control can lead to variability between batches, making it difficult to obtain reproducible results.
Q4: What are the advantages of using high-boiling point solvents?
High-boiling inert solvents like diphenyl ether, Dowtherm A, or mineral oil are frequently used in high-temperature cyclization reactions.[2][3][6] Their use can significantly increase the cyclization yields, in some cases up to 95%.[2][3][6] These solvents help to ensure uniform heating of the reaction mixture, preventing localized "hot spots" that can lead to decomposition.[1][7]
Q5: Is microwave-assisted synthesis a viable alternative for temperature control?
Yes, microwave irradiation has emerged as a highly efficient method for the high-temperature cyclization of quinolones.[6] It offers rapid and uniform heating, which can significantly shorten reaction times and improve yields compared to conventional heating methods.[1][6] Microwave synthesis also allows for precise control over reaction temperature and time.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Possible Causes:
-
The reaction temperature is too low.
-
The reaction time is insufficient.
-
Poor heat transfer within the reaction mixture.
Solutions:
-
Verify and Calibrate Temperature Equipment: Ensure your thermometer or temperature probe is accurately calibrated.
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10-20°C) to find the optimal point without causing decomposition.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.[1]
-
Improve Agitation: Ensure efficient stirring to promote even heat distribution, especially in larger scale reactions.[7]
-
Consider a Higher-Boiling Solvent: If using a solvent, ensure its boiling point is high enough to reach the target reaction temperature.
-
Switch to Microwave Synthesis: Microwave heating can often provide the necessary energy for cyclization more efficiently and with greater control.[1][6]
Issue 2: Formation of Dark, Tarry Materials
Possible Causes:
-
The reaction temperature is too high.
-
Prolonged heating at elevated temperatures.
-
Localized overheating or "hot spots" in the reaction vessel.
Solutions:
-
Optimize Temperature and Time: Systematically lower the reaction temperature and/or reduce the reaction time to find a balance between efficient cyclization and minimal degradation.[1]
-
Use a High-Boiling Inert Solvent: Employing a solvent like diphenyl ether can help maintain a consistent and evenly distributed temperature.[1]
-
Ensure Uniform Heating: Use a heating mantle with a stirrer or a sand bath to provide uniform heating to the reaction flask.
-
Controlled Reagent Addition: For highly exothermic reactions, adding one of the reactants slowly can help to manage the internal temperature.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decomposition.[1]
Data Presentation
Table 1: Effect of Temperature and Reaction Time on Quinolone Cyclization Yield (Illustrative Data)
| Entry | Reaction Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Conventional Heating | 250-260 | 30-60 | Up to 95% | [2][3][6] |
| 2 | Microwave Irradiation | 250 | 5 | 31% | [6] |
| 3 | Microwave Irradiation | 300 | 5 | 47% | [6] |
| 4 | Solvent-Free (historical) | 200-250 | Not specified | < 30% | [2][3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines (Gould-Jacobs Reaction)
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[8]
Materials:
-
Aniline or substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[8]
-
Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[8]
-
Saponification: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux until the solid dissolves, indicating the hydrolysis of the ester to the sodium salt of the carboxylic acid. Cool the solution and acidify with hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[8]
-
Decarboxylation: Place the dried quinoline-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[8]
Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxyquinolines
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[8]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reaction vial
-
Microwave reactor
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 5 minutes).[6][8]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[6][8]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[8]
-
Drying and Analysis: Dry the resulting solid under vacuum.[8]
Visualizations
Caption: Troubleshooting workflow for low yield in quinolone cyclization.
Caption: Experimental workflow for the Gould-Jacobs synthesis of quinolones.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Efficient Quinoline Synthesis through Optimal Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting the optimal solvent for efficient quinoline synthesis. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common experimental challenges, enhance reaction yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the yield and purity of quinoline synthesis?
A1: Solvent selection is a critical parameter in quinoline synthesis, significantly influencing reaction outcomes. The polarity, protic or aprotic nature, and boiling point of a solvent can affect reactant solubility, reaction kinetics, and the stability of intermediates and transition states. An appropriate solvent can lead to higher yields and purity by minimizing side reactions, such as the polymerization of starting materials. For instance, in the Doebner-von Miller synthesis, using a biphasic solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[1]
Q2: What are "green solvents" and are they effective for quinoline synthesis?
A2: Green solvents are environmentally friendly alternatives to traditional volatile organic compounds (VOCs).[2] These include water, ethanol, ionic liquids, and deep eutectic solvents.[3] Research has demonstrated that green solvents can be highly effective for quinoline synthesis, often leading to improved reaction efficiency, higher yields, and simplified purification processes.[2][4] For example, catalyst-free Friedländer synthesis can be efficiently carried out in water.[5]
Q3: When should I consider solvent-free reaction conditions for quinoline synthesis?
A3: Solvent-free, or neat, reaction conditions are an excellent green chemistry approach that can offer several advantages, including reduced environmental impact, lower costs, and sometimes, faster reaction rates and higher yields.[6][7] This method is particularly suitable for reactions involving thermally stable reactants and can be effectively combined with techniques like microwave irradiation to accelerate the reaction.[8] Optimization experiments have shown that for certain Friedländer syntheses, the absence of a solvent leads to the highest product yield.[9]
Q4: How do I choose the right solvent for purifying my crude quinoline product?
A4: The choice of solvent for purification, typically through recrystallization or column chromatography, depends on the polarity and solubility of the quinoline derivative and its impurities.[10][11] For column chromatography, a solvent system that provides a good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate (typically with an Rf value of 0.2-0.3 for the product) should be chosen.[10] For recrystallization, the ideal solvent is one in which the quinoline derivative is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[12]
Troubleshooting Guides
Issue 1: Low Yield in Quinoline Synthesis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The polarity of the solvent can significantly affect the reaction rate and yield.[8] Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar protic ethanol or polar aprotic DMF) to find the optimal medium for your specific substrates. |
| Side Reactions (e.g., Polymerization) | In acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyls is a common side reaction leading to low yields. Solution: Employ a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase, minimizing its contact with the acidic aqueous phase. |
| Poor Solubility of Reactants | If your starting materials have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be slow, resulting in low yields. Solution: Select a solvent that effectively dissolves all reactants at the desired reaction temperature. In some cases, a co-solvent system may be necessary. |
| Product Degradation | High reaction temperatures in combination with an inappropriate solvent can lead to the degradation of the desired quinoline product. Solution: If you suspect product degradation, try using a lower boiling point solvent or conducting the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC to identify the optimal reaction time before significant degradation occurs.[5] |
Issue 2: Formation of Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | The Skraup synthesis, for example, is notoriously exothermic and can produce significant amounts of tar.[13] Solution: Use a moderating agent like ferrous sulfate (FeSO₄) to control the reaction's exothermicity.[13] Additionally, a high-boiling inert solvent can help to better control the temperature. |
| Acid-Catalyzed Polymerization | As mentioned for low yields, strong acids can induce polymerization of starting materials. Solution: Besides using a biphasic system, consider optimizing the type and concentration of the acid catalyst. Milder Lewis acids may be a better alternative to strong Brønsted acids. |
Data Presentation: Solvent Effects on Quinoline Synthesis
The following table summarizes the effect of different solvents on the yield and reaction conditions for various quinoline synthesis methods.
| Synthesis Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Friedländer Synthesis | Ethanol | p-Toluenesulfonic acid | Reflux | - | - | [14] |
| Toluene | - | - | - | - | [14] | |
| Water | HCl | - | - | 77-95 | [15] | |
| Acetonitrile | HClO₄-SiO₂ | - | - | Excellent | [16] | |
| DMF | - | 100 | 4h | 40-60 | [9] | |
| Solvent-Free | g-C₃N₄-(CH₂)₃-SO₃H | 100 | 4h | 97 | [9] | |
| Solvent-Free | CsI | 100 | 30 min | High | [6] | |
| Skraup Synthesis | Water | H₂SO₄ (catalytic) | 200 (Microwave) | 15-20 min | 10-66 | [8] |
| Nitrobenzene | H₂SO₄ | >150 | - | - | [17] | |
| Doebner-von Miller | Ethanol/Water | Strong Acid | Reflux | - | - | [14] |
| Toluene/Water (Biphasic) | HCl | Reflux | - | Improved | ||
| Combes Synthesis | Ethanol | Polyphosphoric Ester (PPE) | - | - | Improved over H₂SO₄ | [18] |
| Acetic Acid | ZnCl₂ | - | - | - | [19] | |
| Green Synthesis | Ethanol | CdO@ZrO₂ nanocatalyst | Reflux | - | - | [2] |
| Water | p-TSA | 90 (Microwave) | 2.5-3.5 h | - | [2] | |
| Glycerol | NbCl₅ | - | 15-90 min | 76-98 | [20] |
Experimental Protocols
Protocol 1: Friedländer Synthesis in Water (Green Chemistry Approach)
This protocol describes a general, environmentally friendly procedure for the synthesis of quinoline derivatives.[5]
Materials:
-
2-Aminobenzaldehyde (1 mmol)
-
Ketone with an α-methylene group (e.g., acetone) (1.2 mmol)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in water.
-
Add the ketone to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Moderated Skraup Synthesis
This protocol provides a method for controlling the often vigorous Skraup reaction.[21][22]
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Anhydrous ferrous sulfate (FeSO₄)
-
Concentrated sulfuric acid
Procedure:
-
In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.
-
Add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Gently heat the mixture to initiate the reaction. Once the reaction begins, remove the external heat source and allow the exothermic reaction to proceed.
-
After the initial exotherm has subsided, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, carefully pour the viscous reaction mixture into a large volume of water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
The crude quinoline is often purified by steam distillation to separate the volatile product from non-volatile tars. The distillate is then extracted with an organic solvent (e.g., toluene), dried, and the solvent is removed under reduced pressure.[21]
Visualizations
Caption: General experimental workflow for quinoline synthesis and optimization.
Caption: Logical workflow for troubleshooting low yields in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 20. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
catalyst choice and optimization for quinoline synthesis
Welcome to the technical support center for catalyst choice and optimization in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during quinoline synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Friedländer Synthesis
-
Question: I am consistently obtaining a low yield in my Friedländer quinoline synthesis. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Friedländer synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to side reactions and degradation of starting materials or products.[1]
-
Catalyst Inefficiency: The choice of catalyst is crucial and its effectiveness can be substrate-dependent.
-
Solution: Screen a variety of catalysts. For the Friedländer reaction, options range from classical acid/base catalysts (e.g., H₂SO₄, KOH) to more advanced systems like metal-organic frameworks (MOFs), ionic liquids, and metal nanoparticles (e.g., Au, Ni, Cu).[3][5][6] Refer to the catalyst performance tables below for a comparative analysis.
-
-
Side Reactions: The self-condensation of the α-methylene carbonyl compound (an aldol reaction) is a common side reaction that consumes starting material.[1]
-
Incomplete Reaction: The reaction may not be reaching completion under the current conditions.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to have stalled, you might consider a moderate increase in temperature or extending the reaction time.
-
-
Issue 2: Violent Reaction and Tar Formation in Skraup Synthesis
-
Question: My Skraup synthesis is extremely exothermic and produces a significant amount of tar, making product isolation difficult. How can I control the reaction and minimize tarring?
-
Answer: The Skraup reaction is notoriously vigorous.[8] Here’s how you can manage it:
-
Use of a Moderator: The reaction's exothermicity can be controlled by adding a moderator.
-
Controlled Reagent Addition: The manner of reagent addition is critical.
-
Solution: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring.[9]
-
-
Gradual Heating: Uncontrolled heating can initiate a runaway reaction.
-
Solution: Gently heat the mixture to initiate the reaction. Once it starts to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux. Reapply heat only after the initial vigorous phase has subsided.[9]
-
-
Issue 3: Polymerization in Doebner-von Miller Synthesis
-
Question: I'm observing significant polymerization of my α,β-unsaturated carbonyl compound in the Doebner-von Miller synthesis, leading to low yields. How can I prevent this?
-
Answer: Acid-catalyzed polymerization of the carbonyl substrate is a common issue in this synthesis.[11]
-
Biphasic Reaction Medium: Sequestering the carbonyl compound can prevent its self-polymerization.
-
Slow Addition of Reactants: Maintaining a low concentration of the carbonyl compound can favor the desired reaction.
-
Solution: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline over an extended period.[12]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection & Optimization
-
Q1: What are the main types of catalysts used for quinoline synthesis?
-
A1: Catalysts for quinoline synthesis can be broadly categorized into:
-
Homogeneous Catalysts: These include Brønsted acids (e.g., H₂SO₄, p-TsOH), Lewis acids (e.g., ZnCl₂, FeCl₃), and transition metal complexes (e.g., complexes of Pd, Ru, Co, Cu).[7][13] They are often highly active and selective but can be difficult to separate from the reaction mixture.[14]
-
Heterogeneous Catalysts: These are in a different phase from the reactants and include zeolites, metal oxides, and supported catalysts (e.g., acids or metals on silica or carbon).[15][16] Their primary advantage is ease of separation and reusability.[17]
-
Nanocatalysts: These are a class of heterogeneous catalysts with particle sizes in the nanometer range, offering high surface area and often enhanced catalytic activity.[4] Examples include metal nanoparticles (Fe, Cu, Ni, etc.) and metal oxide nanoparticles.[4][18]
-
Metal-Free Catalysts: These include ionic liquids and organocatalysts, which are often considered greener alternatives.[6][7]
-
-
-
Q2: How do I choose the best catalyst for my specific quinoline synthesis?
-
A2: The optimal catalyst depends on the specific synthesis method (e.g., Friedländer, Doebner-von Miller) and the substrates being used. For the Friedländer synthesis, a wide range of catalysts have proven effective.[5] It is often beneficial to consult the literature for catalysts that have been successfully used for similar substrates. The tables below provide a starting point for comparing the performance of various catalysts.
-
-
Q3: What are the advantages of using nanocatalysts?
-
A3: Nanocatalysts offer several advantages, including high catalytic activity due to their large surface-area-to-volume ratio, and in many cases, they are heterogeneous, allowing for easy recovery and reuse.[4] Many nanocatalyst-based protocols also proceed under milder conditions and may be more environmentally friendly.[18]
-
Reaction Conditions
-
Q4: How important are solvent and temperature in catalyst optimization?
-
A4: Solvent and temperature are critical parameters that can significantly impact reaction yield and selectivity. For instance, in the Friedländer synthesis, solvent-free conditions or the use of green solvents like water or ethanol are often employed with modern catalysts.[4][19] Temperature optimization is crucial to ensure the reaction proceeds at a reasonable rate without causing degradation of reactants or products.[2]
-
-
Q5: Are there "green" or more environmentally friendly methods for quinoline synthesis?
Catalyst Deactivation and Reusability
-
Q6: My heterogeneous catalyst is losing activity after a few runs. What could be the cause?
-
A6: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Strong adsorption of reactants, products, or impurities on the active sites.
-
Fouling: Deposition of carbonaceous materials (coke) or polymers on the catalyst surface.
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active catalytic species into the reaction medium.
-
-
-
Q7: How can I regenerate my deactivated catalyst?
-
A7: The regeneration method depends on the cause of deactivation. For fouling by organic residues, a common method is calcination (heating in air or oxygen) to burn off the deposits. For some types of poisoning, washing with appropriate solvents may be effective. The reusability data in the tables below often specify the number of cycles a catalyst can be used without significant loss of activity.
-
Data Presentation
Table 1: Performance of Homogeneous Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | - | - | - | Good | [7] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | - | - | - | Good to Excellent | [7] |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | - | - | - | High | [7] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | - | - | - | Up to 100 | [6][7] |
| Iodine | Friedländer Annulation | 2-aminoaryl ketone and active methylene compound | Solvent-free | 80-100 | - | High | [20] |
Table 2: Performance of Heterogeneous and Nanocatalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reusability (cycles) | Reference |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Solvent-free | 90 | 15-60 min | 85-96 | - | [4][7] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | Solvent-free | - | - | 24-99 | - | [7] |
| Fe₃O₄ NPs-cell | Three-component reaction | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone | Water | Reflux | 2 h | 88-96 | 5 | [4] |
| IRMOF-3/PSTA/Cu | One-pot multicomponent | Aniline derivatives, benzaldehyde, and phenylacetylene | CH₃CN | 80 | - | 85-96 | - | [4] |
| Nickel Nanoparticles | Friedländer Annulation | 2-amino benzophenone and cyclohexane-1,3-dione | Solvent-free | 100 | - | 85-96 | 5 | |
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Reaction | 2-aminoaryl ketone and ethyl acetoacetate | Solvent-free | 100 | 4 h | 97 | - | |
| ZnCl₂/Ni-USY-acid | From aniline and alcohols | Aniline and various C1-C4 alcohols | Gas-phase | - | - | 42.3-79.7 | - | [15][16] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol describes a moderated Skraup reaction to improve safety and control.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[9]
-
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so external cooling may be necessary.[9]
-
Reaction Initiation: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[9]
-
Completion of Reaction: After the initial exotherm subsides, heat the mixture under reflux for an additional 3 hours.[9]
-
Workup: Allow the mixture to cool and then carefully pour it into a large volume of water. Make the solution alkaline with sodium hydroxide.
-
Purification: The quinoline is typically purified by steam distillation from the reaction mixture.[9]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a biphasic system to minimize tar formation.[12]
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[12]
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[12]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[12]
-
Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[12]
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[12]
Protocol 3: Nanocatalyst-Mediated Friedländer Synthesis
This protocol is a general procedure for a greener synthesis using a reusable nanocatalyst.[7]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (e.g., 0.02 g)[7]
-
Ethanol (if not solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol).[7]
-
Reaction: Heat the mixture to the optimized temperature (e.g., 90°C) and stir for the required time (e.g., 15-60 minutes), monitoring by TLC.[4]
-
Catalyst Recovery: Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.[7]
-
Product Isolation: The solvent (if used) is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.[7]
-
Catalyst Reuse: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[7]
Visualizations
Caption: Experimental workflow for catalyst selection and optimization in quinoline synthesis.
Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline synthesis [organic-chemistry.org]
- 14. ethz.ch [ethz.ch]
- 15. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Isolating 7-Fluoroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 7-Fluoroquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route that precedes the work-up for this compound?
A common method for synthesizing this compound is through the hydrolysis of its corresponding ethyl or methyl ester. This is typically achieved by heating the ester in the presence of an acid catalyst.
Q2: At what pH should I expect this compound to precipitate?
Q3: What are some suitable solvents for the recrystallization of this compound?
Based on general procedures for fluoroquinolone carboxylic acids, suitable solvents for recrystallization include ethanol, methanol, acetonitrile, and water, or mixtures thereof.[1][2] The choice of solvent will depend on the impurity profile of your crude product.
Q4: My final product has a yellowish tint. How can I decolorize it?
A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal before filtration and recrystallization. The charcoal adsorbs the colored impurities.
Q5: What are some common impurities I should be aware of?
Common impurities may include unreacted starting materials (the corresponding ester), side-products from the synthesis, and residual solvents. If the synthesis involves a reaction at the 7-position, regioisomers could also be present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitated Product | Incomplete hydrolysis of the starting ester. | Increase the reaction time or the temperature of the hydrolysis step. Ensure the acid catalyst is active and used in the correct concentration. |
| The pH of the solution is not optimal for precipitation. | Adjust the pH of the solution incrementally, checking for precipitation at different pH values within the acidic range. | |
| The product is too soluble in the reaction mixture. | If possible, reduce the volume of the solvent by evaporation before precipitation. Alternatively, add a co-solvent in which the product is less soluble. | |
| Oily Product Instead of a Solid Precipitate | Presence of impurities that lower the melting point of the product. | Try to triturate the oily product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). |
| The product is precipitating out of a supersaturated solution too quickly. | Cool the solution slowly and scratch the inside of the flask with a glass rod to induce crystallization. | |
| Product Fails to Crystallize During Recrystallization | The chosen solvent is not suitable for your product's polarity. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider solvent mixtures.[3] |
| The solution is not sufficiently concentrated. | Slowly evaporate some of the solvent to increase the concentration of the product. | |
| Presence of impurities inhibiting crystal formation. | Purify the crude product using another method, such as column chromatography, before attempting recrystallization. | |
| Poor Purity of the Final Product | Inefficient removal of impurities during washing. | Ensure the filter cake is washed thoroughly with an appropriate solvent (one in which the product is insoluble). |
| Co-precipitation of impurities. | Re-dissolve the product and repeat the precipitation or recrystallization step. |
Experimental Protocols
Hydrolysis of Ethyl 7-Fluoroquinoline-3-carboxylate
This protocol is based on a general procedure for the hydrolysis of quinolone carboxylic esters.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 7-fluoroquinoline-3-carboxylate, acetic acid, water, and a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add the acidic solution to a beaker of cold water or crushed ice to precipitate the crude this compound.
-
pH Adjustment: If precipitation is incomplete, adjust the pH of the solution to be more acidic (e.g., pH 2-4) using a suitable acid (e.g., HCl).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at an appropriate temperature.
Recrystallization of this compound
This is a general protocol for recrystallization. The choice of solvent should be determined empirically.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water) at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Isolation of this compound
Caption: Figure 1. Experimental Workflow for Isolating this compound
References
- 1. US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google Patents [patents.google.com]
- 2. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
addressing incomplete reactions in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on incomplete reactions and side-product formation in common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is incomplete or has a very low yield with significant tar formation. What are the common causes and solutions?
A1: Low yields and tar formation are frequent issues in the Skraup synthesis, often due to its highly exothermic nature.[1] Key causes include uncontrolled reaction temperatures, suboptimal reagent ratios, and the electronic nature of the aniline substituent.[1][2]
-
Uncontrolled Exotherm: The reaction can become violent if not properly moderated.[2][3] The use of ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor by acting as an oxygen carrier, which allows the oxidation to proceed more smoothly.[1][4][5]
-
Reaction Conditions: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.[2] Gradual heating and slow, careful addition of sulfuric acid with cooling are critical.[2]
-
Substituent Effects: Electron-donating groups on the aniline ring generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[2]
-
Purification: Tar is a common byproduct due to the polymerization of acrolein under harsh acidic conditions.[2] The most effective method for separating the volatile quinoline from non-volatile tar is steam distillation after making the reaction mixture alkaline.[2]
Q2: I'm observing a large amount of polymeric material and a low yield in my Doebner-von Miller reaction. How can I prevent this?
A2: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[6] To mitigate this:
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and increase the yield.[6]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[6]
-
Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted or Lewis acids and maintaining the lowest effective temperature to balance reaction rate and byproduct formation.[6]
Q3: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity in the Combes synthesis is influenced by steric and electronic factors of the aniline and the β-diketone, as well as the reaction conditions.[7][8]
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[7] Similarly, bulky substituents on the aniline can direct the cyclization.[8]
-
Substituent Electronics: The electronic nature of substituents on the aniline influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[7]
-
Catalyst Choice: The choice of acid catalyst, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[7] A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than concentrated sulfuric acid.[7][9]
Q4: The yield of my Friedländer synthesis is consistently low. What are the first parameters I should investigate?
A4: Low yields in the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can stem from several factors.[10][11][12]
-
Catalyst System: The reaction can be catalyzed by acids or bases.[10][13] If a standard catalyst is ineffective, consider screening others, including Lewis acids. The choice of catalyst is critical and can significantly impact yield.[4]
-
Reaction Temperature and Time: Many syntheses require elevated temperatures (e.g., 80-120 °C) and extended reaction times (from a few hours to overnight) to proceed to completion.[4][14] However, excessively high temperatures can lead to degradation.[14]
-
Purity of Starting Materials: Impurities, including residual water, can inhibit catalysis and lead to side reactions. Using anhydrous reagents and solvents is often recommended, as water produced during the reaction can inhibit equilibrium in acid-catalyzed syntheses.[4][14]
-
Side Reactions: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[13] Using an imine analog of the o-aminoaryl aldehyde or ketone can help to avoid this.[13]
Data Presentation
Table 1: Effect of Aniline Substituent on Skraup Synthesis Yield
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[2] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-5-nitroquinoline | Not specified | Organic Syntheses, Coll. Vol. 4, p.671 (1963) |
| m-Nitroaniline | Mixture of 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis |
Table 2: Comparison of Catalysts in Friedländer Synthesis
| Catalyst | Reaction Type | Substrates | Yield (%) | Conditions | Reference |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [15] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [15] |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100% | Not Specified | [15] |
| Fe₃O₄-IL-HSO₄ (Nanocatalyst) | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | High | 90°C, Solvent-free | [15] |
| ZnO/CNT (Nanocatalyst) | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99% | Solvent-free | [15] |
| p-Toluenesulfonic acid / Iodine | Friedländer Synthesis | 2-aminoaryl aldehydes/ketones and ketones | Not specified | Solvent-free | [13] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a suitable flask, combine aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. The addition should be done carefully to control the initial exotherm.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently. The reaction will become exothermic. Once boiling begins, remove the heat source and allow the reaction to proceed on its own. Reapply heat only after the initial vigorous reaction subsides.[2]
-
After the initial exotherm, continue to heat the mixture under reflux for 3-5 hours.[2]
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.[2]
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
The crude quinoline can be further purified by distillation. The fraction boiling at 235-237°C is collected.[2]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation.[6]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline
This is a general procedure for the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]
Materials:
-
Aniline (or substituted aniline)
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Condense the aniline with the β-diketone to form an enamine intermediate. This step may occur at room temperature and can be exothermic.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add the concentrated sulfuric acid or PPA.
-
Gently heat the reaction mixture to effect cyclization.
-
After the reaction is complete (monitor by TLC), carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 4: Friedländer Synthesis (Base-Catalyzed)
This protocol describes a base-catalyzed condensation to form a substituted quinoline.[4]
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone with α-methylene group (1.1 mmol)
-
Potassium hydroxide (KOH, 0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.
-
Add the ketone (or other compound containing an α-methylene group) and a catalytic amount of potassium hydroxide.
-
Heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize with a suitable acid if necessary and remove the solvent under reduced pressure.
-
The crude product can be purified by extraction followed by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for incomplete quinoline synthesis.
Caption: Simplified reaction pathway for the Skraup synthesis.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. benchchem.com [benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. iipseries.org [iipseries.org]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of 7-Fluoroquinoline-3-carboxylic acid: A Comparative Spectroscopic Analysis
A definitive guide for researchers, scientists, and drug development professionals on the validation of the chemical structure of 7-Fluoroquinoline-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with a structurally similar compound, 7-Chloroquinoline-3-carboxylic acid, supported by detailed experimental protocols and data interpretation.
The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as this compound, a potent building block in medicinal chemistry, unambiguous characterization is paramount. This guide outlines the analytical workflow and expected spectroscopic data for the validation of its structure, employing the powerful techniques of ¹H NMR, ¹³C NMR, and Mass Spectrometry.
To provide a clear benchmark for data interpretation, a direct comparison is made with the analogous compound, 7-Chloroquinoline-3-carboxylic acid. The subtle yet predictable electronic effects of fluorine versus chlorine substitution on the quinoline ring are reflected in their respective NMR and MS profiles.
Comparative Spectroscopic Data
The following tables summarize the expected and reported quantitative data for this compound and its chloro-analog. While experimental data for the fluoro-compound is not widely published, the presented values for the chloro-derivative offer a strong predictive framework.
Table 1: Comparative ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm)
| Position | This compound (Predicted) | 7-Chloroquinoline-3-carboxylic acid (Reported) [1] | Expected Difference |
| ¹H NMR | |||
| H-2 | ~9.1 | 9.13 (d, J=4.5 Hz) | Minimal change |
| H-4 | ~8.4 | 8.26 (d, J=2.0 Hz) | Minor downfield shift |
| H-5 | ~8.0 (dd) | 7.58 (dd, J=9.0, 2.0 Hz) | Significant downfield shift due to F electronegativity |
| H-6 | ~7.6 (t) | 7.46 (d, J=4.5 Hz) | Complex splitting due to F-H coupling |
| H-8 | ~8.3 (d) | 7.34 (d, J=9.0 Hz) | Minor downfield shift |
| ¹³C NMR | |||
| C-2 | ~152 | 151.3 | Minor change |
| C-3 | ~120 | 118.8 | Minor change |
| C-4 | ~140 | 140.4 | Minor change |
| C-4a | ~129 | 129.7 | Minor change |
| C-5 | ~125 | 128.9 | Shielding effect from Fluorine |
| C-6 | ~115 (d, ¹JCF ≈ 250 Hz) | 128.5 | Significant shielding and large C-F coupling |
| C-7 | ~163 (d, ²JCF ≈ 25 Hz) | 136.8 | Significant deshielding due to direct F attachment |
| C-8 | ~124 | 123.6 | Minor change |
| C-8a | ~150 | 149.8 | Minor change |
| COOH | ~167 | 160.5 | Minor change |
Note: Predicted values for this compound are based on established substituent effects in aromatic systems. Actual values may vary depending on solvent and experimental conditions.
Table 2: Comparative Mass Spectrometry Data
| Parameter | This compound | 7-Chloroquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆FNO₂[2] | C₁₀H₆ClNO₂ |
| Molecular Weight | 191.16 g/mol [2] | 207.61 g/mol |
| [M+H]⁺ (m/z) | 192.04 | 208.01 |
| Key Fragment Ions (m/z) | 174 ([M+H - H₂O]⁺), 146 ([M+H - CO₂]⁺) | 190 ([M+H - H₂O]⁺), 162 ([M+H - CO₂]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter before transferring to the NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a proton frequency of at least 300 MHz.[1]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.[3]
3. ¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).[3]
4. ¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is standard to simplify the spectrum.[3]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.[3]
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For analysis in biological matrices, protein precipitation or solid-phase extraction may be necessary. For protein precipitation, add three volumes of ice-cold acetonitrile to one volume of plasma/serum, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[4]
2. Instrumentation and Ionization:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this class of compounds.[4]
-
The analysis can be performed in either positive or negative ion mode, though positive mode is often preferred for quinoline derivatives to observe the protonated molecule [M+H]⁺.[5]
3. Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[4] Common neutral losses to expect include water (H₂O) and carbon dioxide (CO₂).[4]
Visualization of Analytical Workflow
The logical flow of the structural validation process is depicted in the following diagrams.
References
comparing synthesis efficiency of Gould-Jacobs vs. Friedländer for quinolones
For researchers and professionals in drug development, the quinolone scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and antimalarial agents. The efficient synthesis of these vital compounds is paramount. This guide provides a detailed comparison of two classical and enduring methods for quinolone synthesis: the Gould-Jacobs reaction and the Friedländer synthesis. We will delve into their mechanisms, compare their efficiencies with available experimental data, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | Gould-Jacobs Synthesis | Friedländer Synthesis |
| Primary Product | 4-Hydroxyquinolines (Quinolones) | Polysubstituted Quinolines |
| Starting Materials | Anilines and alkoxymethylenemalonates | 2-Aminoaryl aldehydes or ketones and compounds with an α-methylene group |
| Key Transformation | Condensation followed by thermal cyclization | Acid or base-catalyzed cyclocondensation |
| General Conditions | High temperatures (>250 °C), often with high-boiling solvents or microwave irradiation | Can be catalyzed by acids or bases under various conditions, including milder modern methods |
| Advantages | Versatile for a range of substituted anilines, direct route to 4-hydroxyquinolines.[1][2] | High atom economy, direct, and versatile for producing a diverse array of substituted quinolines.[3][4][5] |
| Limitations | Requires high temperatures which can lead to side reactions, multi-step process.[6] | Limited availability of substituted 2-aminoaryl aldehydes/ketones.[7] |
Reaction Mechanisms and Pathways
The Gould-Jacobs and Friedländer syntheses proceed through distinct mechanistic pathways to achieve the quinoline core.
Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[2][7] This is followed by a high-temperature intramolecular cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline product.[2]
Friedländer Synthesis Pathway
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[3][4] The reaction can proceed through two primary mechanistic pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[4]
Synthesis Efficiency: A Comparative Look
A direct, quantitative comparison of the Gould-Jacobs and Friedländer syntheses is challenging due to the lack of studies comparing both methods for the same target quinolone under optimized conditions. However, we can analyze representative examples from the literature to gauge their relative efficiencies.
Gould-Jacobs Reaction: Conventional vs. Microwave-Assisted
Modern techniques such as microwave irradiation have been shown to significantly improve the efficiency of the Gould-Jacobs reaction by reducing reaction times and often increasing yields.[7][8]
Table 1: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [8]
| Entry | Aryl Amine | Method | Reaction Time (min) | Yield (%) |
| 1 | Aniline | Conventional | 180 | 65 |
| 2 | Aniline | Microwave | 15 | 85 |
| 3 | 4-Chloroaniline | Conventional | 210 | 62 |
| 4 | 4-Chloroaniline | Microwave | 18 | 82 |
| 5 | 4-Bromoaniline | Conventional | 210 | 60 |
| 6 | 4-Bromoaniline | Microwave | 18 | 80 |
Friedländer Synthesis: Diverse Catalysis and Conditions
The Friedländer synthesis is highly versatile, with numerous catalytic systems developed to improve its efficiency and expand its substrate scope. Modern methods often employ milder conditions and offer high yields.
Table 2: Selected Examples of Friedländer Synthesis with Various Catalysts
| Entry | 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | HCl (cat.), Ethanol, Reflux, 4h | Not specified | [6] |
| 2 | 2-Aminobenzophenone | Acetylacetone | Copper-based MOF, Toluene, 100°C, 2h | >95% (example) | [9] |
| 3 | 2-Aminobenzaldehyde | Ketones | [Hbim]BF₄, 100°C, 3-6h | 93% | [10] |
| 4 | 2-Aminoaryl ketones | Various | C₄(mim)₂-2Br⁻-2H₂SO₄, 50°C, 15 min | 90% | [10] |
Experimental Protocols
Below are detailed experimental protocols for key examples of the Gould-Jacobs and Friedländer syntheses.
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of 3-Acetyl-4-hydroxyquinoline
This protocol describes a rapid and efficient synthesis of a substituted 4-hydroxyquinoline using microwave irradiation.[8]
Materials:
-
Aryl amine (e.g., Aniline)
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Microwave reactor
Procedure:
-
Intermediate Formation: In a microwave-safe vessel, mix the aryl amine (1 eq.), ethyl acetoacetate (1 eq.), and triethyl orthoformate (1.1 eq.).
-
Microwave Irradiation: Subject the mixture to microwave irradiation under solvent-free conditions. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: The resulting intermediate is then cyclized via a heat-mediated Gould-Jacobs reaction to yield the substituted quinoline.
-
Work-up and Purification: After cooling, the product can be purified by recrystallization or column chromatography.
Protocol 2: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
This protocol details a conventional acid-catalyzed Friedländer synthesis.[6]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated HCl.
-
Reflux: Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
Both the Gould-Jacobs and Friedländer syntheses are powerful and historically significant methods for the construction of the quinolone ring system. The Gould-Jacobs reaction remains a go-to method for the synthesis of 4-hydroxyquinolines , and its efficiency has been significantly enhanced by modern techniques like microwave-assisted synthesis. The Friedländer synthesis , on the other hand, offers a more direct and atom-economical route to a wide variety of polysubstituted quinolines , with a plethora of catalytic systems available to optimize reaction conditions and yields.
The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinolone and the availability of the starting materials. For researchers aiming to synthesize 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a well-established and reliable choice. For those seeking to create diverse libraries of polysubstituted quinolines, the versatility and efficiency of the modern Friedländer synthesis make it an attractive option.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Prowess of 7-Fluoroquinoline-3-Carboxylic Acid and Its Derivatives
In the landscape of modern therapeutics, the quinolone scaffold, particularly 7-fluoroquinoline-3-carboxylic acid, stands as a cornerstone for the development of potent antibacterial and anticancer agents. The strategic introduction of various substituents onto this core structure has given rise to a plethora of derivatives with fine-tuned biological activities. This guide provides a comprehensive comparison of the biological activity of this compound and its derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Antibacterial Activity: Targeting Bacterial Proliferation
Derivatives of this compound are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3][4][5] This targeted inhibition ultimately leads to bacterial cell death.
The antibacterial potency of these derivatives is significantly influenced by the nature of the substituent at the C-7 position of the quinolone ring. Modifications at this position can enhance the compound's penetration into bacterial cells and its interaction with the target enzymes.[2]
Comparative Antibacterial Potency (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of pathogenic bacteria. A lower MIC value indicates greater antibacterial activity.
| Derivative | Substituent at C-7 | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Piperazinyl | Escherichia coli | ≤0.125 | [6] |
| Klebsiella sp. | ≤0.125 | [6] | ||
| Pseudomonas aeruginosa | ≤8 | [6] | ||
| Staphylococcus aureus | - | |||
| Norfloxacin | Piperazinyl | Enteric Gram-negative bacteria | Potent activity | [7] |
| Ofloxacin | Methylpiperazinyl | Enteric Gram-negative bacteria | Potent activity | [7] |
| Enoxacin | Piperazinyl | Enteric Gram-negative bacteria | Potent activity | [7] |
| Pefloxacin | N-methylpiperazinyl | Enteric Gram-negative bacteria | Potent activity | [7] |
| Amifloxacin | Methylpiperazinyl | Escherichia coli | ≤0.125 | [6] |
| Klebsiella sp. | ≤0.125 | [6] | ||
| Proteus sp. | ≤0.25 | [6] | ||
| Pseudomonas aeruginosa | ≤8 | [6] | ||
| 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) | Benzimidazol-1-yl | Staphylococcus aureus | 0.5 | [8] |
| Escherichia coli | - | |||
| 7-(5H-1,2,3,4-tetrahydrocarbazole-5-yl)-fluoroquinolone (FQH-1) | 5H-1,2,3,4-tetrahydrocarbazole-5-yl | Gram-negative bacteria | 32 | [8] |
| Gram-positive strains | 32 | [8] |
Anticancer Activity: A Shift in Therapeutic Focus
Intriguingly, many this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, paving the way for their repurposing as anticancer agents.[9][10] The mechanism underlying their anticancer effect is primarily attributed to the inhibition of human topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division.[11][12] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[12]
Comparative Anticancer Potency (IC₅₀ Values)
The table below presents the half-maximal inhibitory concentration (IC₅₀) values of selected this compound derivatives against different human cancer cell lines. A lower IC₅₀ value signifies higher cytotoxic potency.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ciprofloxacin Chalcone Hybrid (CCH) | HepG2 (Liver) | 22 (24h), 5.6 (48h) | [13] |
| MCF-7 (Breast) | 54 (24h), 11.5 (48h) | [13] | |
| Ciprofloxacin-Oleic Acid Conjugate | SW480 (Colon) | - | [9] |
| SW620 (Colon) | - | [9] | |
| PC3 (Prostate) | - | [9] | |
| Levofloxacin-Hydroxamic Acid Derivative | A549 (Lung) | 2.1 | [9] |
| HepG2 (Liver) | 2.3 | [9] | |
| MCF-7 (Breast) | 0.3 | [9] | |
| PC-3 (Prostate) | 4.9 | [9] | |
| HeLa (Cervical) | 1.1 | [9] | |
| Chalcone derivatives of Ciprofloxacin (Compound 77) | HCT-116 (Colon) | 2.53 | [9] |
| Leukaemia-SR | 0.73 | [9] | |
| Chalcone derivatives of Ciprofloxacin (Compound 84) | HCT-116 (Colon) | 2.01 | [9] |
| Leukaemia-SR | 0.63 | [9] | |
| Piperonal Ciprofloxacin Hydrazone 26 | SMMC-7721 (Hepatocarcinoma) | 2.96 | [14] |
| MCF-7 (Breast) | 3.71 | [14] | |
| HCT-8 (Colon) | 3.69 | [14] | |
| Ciprofloxacin Derivative 23 | - | 0.86 (Topoisomerase II inhibition) | [14] |
| Ciprofloxacin Derivative 24 | LOX IMVI (Melanoma) | 25.4 | [14] |
| Ciprofloxacin Derivative 12 | OVCAR-3 (Ovarian) | 21.62 | [14] |
| A549 (Lung) | 32.98 | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of these compounds.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are underpinned by their interaction with specific molecular targets.
Inhibition of Bacterial DNA Gyrase
The following diagram illustrates the mechanism of action of fluoroquinolones on bacterial DNA gyrase, leading to the inhibition of DNA replication.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 11. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 12. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of C7 Substituents in Fluoroquinolone Activity: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of C7-substituted fluoroquinolones reveals the critical influence of this position on antibacterial potency, target enzyme inhibition, pharmacokinetic properties, and safety profiles. The nature of the substituent at the C7 position is a key determinant of the drug's overall therapeutic efficacy and tolerability.
The C7 substituent of fluoroquinolones directly interacts with DNA gyrase and topoisomerase IV, the essential bacterial enzymes inhibited by this class of antibiotics.[1] Modifications at this position significantly impact the drug's spectrum of activity, particularly against Gram-positive bacteria, and can modulate its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the C7 moiety is a major factor in the manifestation of certain adverse effects, most notably central nervous system (CNS) toxicity.[2][3]
Comparative Antibacterial Activity
The introduction of various heterocyclic rings at the C7 position has been a primary strategy in the development of new fluoroquinolones with enhanced antibacterial activity and a broader spectrum. The most common and effective substituents include piperazine and pyrrolidine rings.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of C7-Substituted Fluoroquinolones against Key Bacterial Pathogens
| Fluoroquinolone | C7-Substituent | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Ciprofloxacin | Piperazinyl | 0.25 - 1 | 1 - 4 | 0.015 - 0.12 | 0.25 - 1 |
| Levofloxacin | N-methylpiperazinyl | 0.25 - 1 | 1 - 2 | 0.03 - 0.12 | 0.5 - 2 |
| Moxifloxacin | Diazabicyclo[3.3.0]octane | 0.06 - 0.25 | 0.12 - 0.25 | 0.03 - 0.12 | 2 - 8 |
| Gemifloxacin | Pyrrolidinyl with an aminomethyl group | 0.015 - 0.06 | 0.03 - 0.12 | 0.03 - 0.12 | 1 - 4 |
| Delafloxacin | 3-hydroxyazetidinyl | ≤0.008 - 0.25 | ≤0.008 - 0.12 | 0.015 - 0.12 | 0.06 - 0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general representation from multiple sources.
As illustrated in the table, the complexity and nature of the C7 substituent significantly influence antibacterial potency. For instance, the bulky diazabicyclo octane moiety of moxifloxacin contributes to its enhanced activity against Gram-positive organisms like Streptococcus pneumoniae.[4] Delafloxacin, with its 3-hydroxyazetidinyl group, demonstrates potent activity against a broad range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action of fluoroquinolones involves the inhibition of DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). The C7 substituent plays a crucial role in the interaction with these enzymes, influencing the stability of the drug-enzyme-DNA complex.
Table 2: Inhibitory Activity (IC50, µM) of C7-Substituted Fluoroquinolones against Target Enzymes
| Fluoroquinolone | C7-Substituent | E. coli DNA Gyrase IC50 | S. aureus Topoisomerase IV IC50 |
| Ciprofloxacin | Piperazinyl | 0.5 - 1.5 | 5 - 15 |
| Levofloxacin | N-methylpiperazinyl | 0.3 - 1.0 | 3 - 10 |
| Moxifloxacin | Diazabicyclo[3.3.0]octane | 0.1 - 0.5 | 0.5 - 2 |
| Gemifloxacin | Pyrrolidinyl with an aminomethyl group | 0.05 - 0.2 | 0.1 - 0.5 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and can vary based on assay conditions.
The data indicates that modifications at the C7 position that enhance binding to the target enzymes, particularly topoisomerase IV, lead to improved activity against Gram-positive bacteria. For example, the C7 substituent of gemifloxacin contributes to its potent inhibition of both DNA gyrase and topoisomerase IV.
Pharmacokinetic Profile
The physicochemical properties of the C7 substituent, such as lipophilicity and basicity, have a profound impact on the pharmacokinetic profile of fluoroquinolones.
Table 3: Comparative Pharmacokinetic Parameters of C7-Substituted Fluoroquinolones
| Fluoroquinolone | C7-Substituent | Oral Bioavailability (%) | Elimination Half-life (hours) | Primary Route of Elimination |
| Ciprofloxacin | Piperazinyl | 60 - 80 | 3 - 5 | Renal |
| Levofloxacin | N-methylpiperazinyl | >99 | 6 - 8 | Renal |
| Moxifloxacin | Diazabicyclo[3.3.0]octane | ~90 | 11 - 15 | Hepatic |
| Gemifloxacin | Pyrrolidinyl with an aminomethyl group | ~70 | 7 - 8 | Renal and Hepatic |
| Delafloxacin | 3-hydroxyazetidinyl | ~60 | 4 - 8 | Renal and Hepatic |
The choice of the C7 substituent can influence the drug's absorption, with some modifications leading to higher oral bioavailability.[5][6][7] The half-life is also significantly affected, with bulkier and more complex side chains often resulting in longer half-lives, allowing for once-daily dosing.[5] Furthermore, the route of elimination can be shifted from primarily renal to a mixed renal and hepatic clearance based on the C7 moiety.[5][8]
Safety and Tolerability
While the C7 position is crucial for antibacterial efficacy, it is also a key determinant of certain adverse effects. The interaction of the C7 substituent with mammalian receptors, particularly the GABA-A receptor in the central nervous system, is believed to be responsible for CNS-related side effects such as dizziness, headache, and in rare cases, seizures.[3][9]
Generally, unsubstituted piperazine and pyrrolidine rings at the C7 position are associated with a higher incidence of CNS effects.[3] Increasing the steric bulk of the substituent can ameliorate these effects.[2] For instance, the bulky side chain of moxifloxacin is thought to reduce its affinity for the GABA-A receptor, potentially leading to a better CNS safety profile compared to some earlier fluoroquinolones. Phototoxicity is another side effect influenced by the C7 substituent, although the substituent at the C8 position plays a more dominant role.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial potency.[10]
Broth Microdilution Method: [11]
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the fluoroquinolone is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][11]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[10]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing magnesium chloride and other necessary components.[12]
-
Inhibitor Addition: Varying concentrations of the C7-substituted fluoroquinolone are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).[13]
-
Termination and Analysis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis. The inhibition of supercoiling is visualized by the decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).[14][15]
-
Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), ATP, and an appropriate buffer.[14][16]
-
Inhibitor Addition: Different concentrations of the fluoroquinolone are added to the reaction tubes.
-
Enzyme Addition: Purified topoisomerase IV is added to initiate the decatenation reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[16]
-
Termination and Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA and a corresponding increase in the amount of catenated DNA remaining at the origin of the gel.[16]
Visualizing the SAR and Mechanism of Action
Figure 1. General mechanism of action of fluoroquinolones.
Figure 2. Workflow for the structure-activity relationship (SAR) study of C7-substituted fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. topogen.com [topogen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of 7-Fluoroquinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of various 7-fluoroquinolone derivatives against common Gram-positive and Gram-negative bacteria. The data presented is compiled from recent studies and is intended to assist researchers in evaluating the potential of these compounds in drug development.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] Modifications at the C-7 position of the quinolone nucleus have been a major focus of drug discovery, as substituents at this position significantly influence the antibacterial spectrum and potency of the compounds.[3][4] This guide focuses on comparing the antibacterial efficacy of various 7-fluoroquinolone derivatives, providing quantitative data and detailed experimental methodologies.
Comparative Antibacterial Activity
The antibacterial activity of 7-fluoroquinolone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of several 7-fluoroquinolone derivatives against key pathogenic bacteria. Lower MIC values indicate greater potency.
| Compound | C-7 Substituent | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | Piperazinyl | < 0.016 - 0.25 | < 0.016 | 0.26 | [5][6][7] |
| Levofloxacin | Methylpiperazinyl | 0.156 | - | 1.04 | [6] |
| Moxifloxacin | Methoxy-pyrrolidinyl | 0.049 | - | 1.67 | [6] |
| Derivative 5h | 4-(4-(benzoyl)carbopiperazin-1-yl)piperazinyl | - | - | 16 | [8] |
| Derivative 5k | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | - | - | 16 | [8] |
| Derivative 5l | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | - | - | 16 | [8] |
| Difluoroboranyl-fluoroquinolone "7a" | Piperazin-1-yl (with difluoroboranyl complex) | 0.25 | - | - | [7] |
Structure-Activity Relationship at the C-7 Position
The nature of the substituent at the C-7 position of the fluoroquinolone core plays a pivotal role in determining the antibacterial spectrum and potency.[2][4]
-
Piperazinyl and Pyrrolidinyl Rings: The presence of a piperazine or pyrrolidine ring at the C-7 position is a common feature of many potent fluoroquinolones.[3]
-
Alkylation: Alkylation of the piperazine or pyrrolidine ring at C-7 can increase the serum half-life and enhance potency against Gram-positive bacteria.[2][4]
-
Bulky Substituents: Increasing the steric bulk of the C-7 substituent can sometimes lead to improved activity, potentially by enhancing interactions with the target enzymes.[2] For example, derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties have shown promising activity against ciprofloxacin-resistant P. aeruginosa.[8]
Experimental Protocols
The following are detailed methodologies for two common in vitro antibacterial susceptibility tests.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of 7-fluoroquinolone derivatives
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Serial Dilutions: A two-fold serial dilution of each 7-fluoroquinolone derivative is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or PBS and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with known concentrations of 7-fluoroquinolone derivatives
-
Sterile forceps
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to the 0.5 McFarland standard as described for the broth microdilution method.[12]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of bacterial growth.[1][13]
-
Application of Antibiotic Disks: Using sterile forceps, the antibiotic-impregnated disks are placed on the surface of the inoculated MHA plate. The disks should be pressed down gently to ensure complete contact with the agar.[12][14]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[1]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[12][13]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in assessing and understanding the antibacterial action of 7-fluoroquinoline derivatives, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified signaling pathway for fluoroquinolone antibacterial action.
References
- 1. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 2. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 7-[4-(4-(un)substituted)piperazine-1-carbonyl]- piperazin-1-yl] derivatives of fluoroquinolone: synthesis and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 12. microbenotes.com [microbenotes.com]
- 13. asm.org [asm.org]
- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
Validating the Mechanism of Action of Novel Fluoroquinolone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of novel fluoroquinolone compounds against established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and validation of findings.
Comparative Analysis of Enzyme Inhibition
The primary mechanism of action of fluoroquinolone antibiotics is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair.[2] By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[1][3]
Novel fluoroquinolones are often designed to have a more balanced dual-targeting profile, meaning they inhibit both DNA gyrase and topoisomerase IV with similar potency. This is in contrast to many older fluoroquinolones, which often show a preference for one enzyme over the other depending on the bacterial species (typically DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria).[1][4][5] A balanced dual-targeting mechanism is believed to reduce the likelihood of the development of resistance, as mutations in both target enzymes would be required for a significant decrease in susceptibility.
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays. The lower the IC50 value, the more potent the compound is at inhibiting the enzyme.
Below is a comparative summary of the IC50 values for novel and established fluoroquinolones against DNA gyrase and topoisomerase IV from key bacterial pathogens.
| Compound | Organism | Target Enzyme | IC50 (µM) | Reference |
| Novel Compounds | ||||
| Gepotidacin | Escherichia coli | DNA Gyrase | ~0.4 | [6] |
| Escherichia coli | Topoisomerase IV | ~0.7 | [6] | |
| Zoliflodacin | Neisseria gonorrhoeae | DNA Gyrase | Potent inhibitor (specific value not provided) | [7][8][9][10] |
| Neisseria gonorrhoeae | Topoisomerase IV | Less potent than against gyrase | [7][8][9][10] | |
| Delafloxacin | Staphylococcus aureus | DNA Gyrase | Slightly more potent than against Topo IV | [2] |
| Staphylococcus aureus | Topoisomerase IV | Potent inhibitor | [2] | |
| Escherichia coli | DNA Gyrase | Equipotent with Topo IV | [2] | |
| Escherichia coli | Topoisomerase IV | Equipotent with Gyrase | [2] | |
| Established Compounds | ||||
| Ciprofloxacin | Staphylococcus aureus | DNA Gyrase | >100 | [4] |
| Staphylococcus aureus | Topoisomerase IV | 3.0 | [11] | |
| Escherichia coli | DNA Gyrase | Potent inhibitor (specific value not provided) | [5] | |
| Escherichia coli | Topoisomerase IV | Less potent than against gyrase | [5] | |
| Moxifloxacin | Staphylococcus aureus | DNA Gyrase | 12.5 | [4] |
| Staphylococcus aureus | Topoisomerase IV | 1.0 | [11] |
Experimental Protocols
The validation of the mechanism of action of fluoroquinolones relies on a set of key in vitro biochemical assays that measure the inhibition of DNA gyrase and topoisomerase IV activity.
DNA Supercoiling Assay (for DNA Gyrase)
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a process that is inhibited by fluoroquinolones.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 DNA, ATP, and the appropriate assay buffer.
-
Enzyme and Inhibitor Addition: Add purified DNA gyrase to the reaction mixture in the presence of varying concentrations of the test compound (or DMSO as a control).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.[12]
DNA Decatenation Assay (for Topoisomerase IV)
This assay assesses the ability of topoisomerase IV to decatenate, or unlink, a network of interlocked circular DNA molecules (kinetoplast DNA or kDNA), a reaction inhibited by fluoroquinolones.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and the appropriate assay buffer.
-
Enzyme and Inhibitor Addition: Add purified topoisomerase IV to the reaction mixture with various concentrations of the test compound (or DMSO as a control).
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes) to allow for decatenation.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis. The decatenated circles migrate into the gel while the kDNA remains in the well.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands. The amount of released minicircles is quantified to determine the level of inhibition.[13][14][15][16][17]
DNA Cleavage Assay
This assay directly measures the ability of fluoroquinolones to stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to an accumulation of linear or nicked DNA.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and the assay buffer.
-
Enzyme and Inhibitor Addition: Add purified DNA gyrase or topoisomerase IV and varying concentrations of the fluoroquinolone to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 30 minutes) to allow for the formation of the cleavage complex.
-
Denaturation and Proteolysis: Stop the reaction and denature the enzyme by adding SDS. Subsequently, add proteinase K to digest the enzyme that is covalently bound to the DNA.
-
Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear (double-strand break) or open-circular/nicked (single-strand break) DNA is indicative of cleavage complex stabilization.
-
Visualization and Quantification: Stain the gel with ethidium bromide and quantify the amount of cleaved DNA to determine the compound's potency in stabilizing the cleavage complex.[18][19][20][21]
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fluoroquinolone mechanism of action and the experimental workflows.
Caption: Fluoroquinolone Mechanism of Action.
Caption: Key Experimental Workflows.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 6. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. inspiralis.com [inspiralis.com]
- 14. inspiralis.com [inspiralis.com]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 18. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elearning.unimib.it [elearning.unimib.it]
A Comparative Analysis of the In Vitro Activity of New Quinolones and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial activity of several newer-generation quinolones against the established second-generation fluoroquinolone, ciprofloxacin. The following sections present quantitative data, detailed experimental protocols, and visualizations to support research and development in the field of antibacterial agents.
Executive Summary
The emergence of bacterial resistance to older fluoroquinolones like ciprofloxacin has driven the development of new quinolone antibiotics. These newer agents often exhibit enhanced potency against Gram-positive pathogens and activity against some ciprofloxacin-resistant strains. This guide focuses on a direct comparison of the in vitro activity of newer quinolones, including delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, and sitafloxacin, with ciprofloxacin against a range of clinically relevant bacteria.
Generally, newer quinolones demonstrate superior in vitro activity against Gram-positive organisms, such as Streptococcus pneumoniae and Staphylococcus aureus, compared to ciprofloxacin.[1][2][3] Against many Gram-negative bacteria, the activity of some newer quinolones is comparable to ciprofloxacin, although ciprofloxacin often retains potent activity against Pseudomonas aeruginosa.[2][3] Notably, some newer quinolones like sitafloxacin and delafloxacin show promising activity against ciprofloxacin-resistant strains.[4][5]
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ciprofloxacin and selected newer quinolones against various bacterial species. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is presented in μg/mL.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Ciprofloxacin | 1 | 2 | [6][7] |
| Gemifloxacin | 0.03 | 0.06 | [1][6] | |
| Levofloxacin | 1 | 1 | [6][8] | |
| Moxifloxacin | 0.12 | 0.25 | [2][3] | |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | Ciprofloxacin | 0.25 | 0.5 | [1][2] |
| Delafloxacin | ≤0.008 | 0.015 | [5] | |
| Gemifloxacin | 0.03 | 0.06 | [1][6] | |
| Moxifloxacin | 0.06 | 0.12 | [2][3] | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Ciprofloxacin | 8 | >32 | [5][6] |
| Delafloxacin | 0.25 | 2 | [5] | |
| Gemifloxacin | 1 | 4 | [6] | |
| Moxifloxacin | 1 | 4 | [2][3] |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Ciprofloxacin | ≤0.03 | 0.06 | [2][9] |
| Delafloxacin | 0.06 | 0.25 | [5] | |
| Gemifloxacin | ≤0.03 | 0.06 | [6] | |
| Levofloxacin | 0.06 | 0.12 | [8] | |
| Moxifloxacin | 0.06 | 0.25 | [2][3] | |
| Sitafloxacin | ≤0.03 | 0.12 | [9] | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 1 | [2][6] |
| Delafloxacin | 0.25 | 2 | [5] | |
| Gemifloxacin | 1 | 4 | [6] | |
| Levofloxacin | 1 | 4 | [8] | |
| Moxifloxacin | 2 | 8 | [3] | |
| Neisseria gonorrhoeae (Ciprofloxacin-Resistant) | Ciprofloxacin | >1 | >1 | [4][10] |
| Sitafloxacin | 0.06 | 0.25 | [4][10] |
Experimental Protocols
The in vitro activity data presented in this guide is primarily based on Minimum Inhibitory Concentration (MIC) determination. The following is a generalized protocol for MIC testing based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of the quinolones are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, lysed horse blood may be added to the broth.
-
-
Inoculation and Incubation:
-
A standardized volume of the diluted bacterial suspension is added to each well of a microtiter plate containing the serially diluted antimicrobial agents.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
Signaling Pathway of Quinolone Action
The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, quinolones trap them in a complex with DNA, leading to double-strand DNA breaks and ultimately cell death.
Caption: Simplified pathway of quinolone antibacterial action.
Experimental Workflow for In Vitro Activity Comparison
The following diagram illustrates a typical workflow for comparing the in vitro activity of new quinolones with a reference compound like ciprofloxacin.
References
- 1. Comparative in vitro activity of gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Activity of Ciprofloxacin and Sitafloxacin Against Neisseria gonorrheae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levofloxacin and Ciprofloxacin In Vitro Activities against 4,003 Clinical Bacterial Isolates Collected in 24 Italian Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Indispensable Role of C3-Carboxylic Acid in Fluoroquinolone Efficacy: A Comparative Analysis
A definitive examination of structure-activity relationships reveals the C3-carboxylic acid moiety as a cornerstone of fluoroquinolone antibacterial activity. This guide synthesizes experimental data to objectively compare the performance of classic fluoroquinolones with their C3-modified analogues, confirming the critical function of this acidic group.
The enduring success of fluoroquinolones as broad-spectrum antibacterial agents is intrinsically linked to their unique chemical architecture. A key pharmacophore, the carboxylic acid group at the C3 position of the quinolone ring, has long been considered essential for their mechanism of action. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the profound impact of this functional group on antibacterial potency and enzyme inhibition.
The Decisive Impact of C3-Carboxylic Acid on Antibacterial Activity
Modification or replacement of the C3-carboxylic acid group in fluoroquinolones almost invariably leads to a significant reduction or complete loss of antibacterial activity. This is demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of parent fluoroquinolones with their C3-modified derivatives against a range of bacterial pathogens. Esterification or amidation of the C3-carboxylic acid, for instance, results in a marked increase in MIC values, indicating a decrease in antibacterial potency.
| Compound | Modification at C3 | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| Ciprofloxacin | -COOH (Parent) | 0.015 | 0.25 | [1] |
| Ciprofloxacin Ethyl Ester | -COOEt | >128 | >128 | [1] |
| Norfloxacin | -COOH (Parent) | 0.12 | 1 | [2] |
| Norfloxacin C3-Carbonylhydrazone Derivative | Isosteric Replacement | >100 | >100 | [2] |
The Linchpin of Enzyme Inhibition: C3-Carboxylic Acid's Role
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. The C3-carboxylic acid is pivotal to this inhibitory action. It, in conjunction with the C4-keto group, chelates a magnesium ion, which then mediates the binding of the drug to the enzyme-DNA complex. This interaction stabilizes the covalent enzyme-DNA cleavage complex, ultimately leading to bacterial cell death.
The indispensable nature of the C3-carboxylic acid is further underscored by enzyme inhibition assays. The 50% inhibitory concentration (IC50) values for DNA gyrase and topoisomerase IV are significantly lower for fluoroquinolones with an intact C3-carboxylic acid compared to their modified counterparts.
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Ciprofloxacin | E. coli DNA Gyrase | 0.45 | [3] |
| Levofloxacin | E. faecalis DNA Gyrase | 28.1 | [4] |
| Levofloxacin | E. faecalis Topoisomerase IV | 8.49 | [4] |
| Gatifloxacin | E. faecalis DNA Gyrase | 5.60 | [4] |
| Gatifloxacin | E. faecalis Topoisomerase IV | 4.24 | [4] |
While direct IC50 data for many C3-modified analogues is not extensively published, the dramatic loss of antibacterial activity (as shown in the MIC table) is a strong indicator of their diminished ability to inhibit these target enzymes. Studies that have synthesized C3-isosteres, such as replacing the carboxylic acid with a tetrazolyl group, have shown that while some activity can be retained, it is generally much lower than the parent compound.[5]
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, a typical experimental workflow for assessing fluoroquinolone activity, and the logical relationship confirming the importance of the C3-carboxylic acid.
Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Reagents and Media : Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Dissolve the test compounds (parent fluoroquinolone and C3-modified analogues) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Inoculum Preparation : Culture the test bacteria overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
-
Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, DTT, spermidine, ATP, and relaxed plasmid DNA (e.g., pBR322).
-
Addition of Inhibitor : Add varying concentrations of the test compounds to the reaction mixtures. Include a no-drug control.
-
Enzyme Addition : Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation : Incubate the reaction mixtures at 37°C for 1 hour to allow for DNA supercoiling.
-
Reaction Termination and Analysis : Stop the reaction by adding a stop buffer containing SDS and proteinase K. Analyze the DNA products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will separate based on their topology.
-
IC50 Determination : Quantify the amount of supercoiled DNA in each lane. The IC50 is the concentration of the compound that inhibits the supercoiling activity of the enzyme by 50% compared to the no-drug control.[6]
Topoisomerase IV Inhibition Assay (Decatenation Assay)
-
Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, DTT, ATP, and catenated kinetoplast DNA (kDNA).
-
Addition of Inhibitor : Add varying concentrations of the test compounds to the reaction mixtures. Include a no-drug control.
-
Enzyme Addition : Initiate the reaction by adding purified topoisomerase IV enzyme.
-
Incubation : Incubate the reaction mixtures at 37°C for 1 hour to allow for the decatenation of kDNA into minicircles.
-
Reaction Termination and Analysis : Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
IC50 Determination : Quantify the amount of decatenated DNA. The IC50 is the concentration of the compound that inhibits the decatenation activity of the enzyme by 50% compared to the no-drug control.[4]
Conclusion
The presented data unequivocally confirms the critical role of the C3-carboxylic acid in the antibacterial activity of fluoroquinolones. Its involvement in chelating a magnesium ion to facilitate binding to the DNA gyrase/topoisomerase IV-DNA complex is a fundamental aspect of the drug's mechanism of action. Any modification to this group disrupts this intricate process, leading to a dramatic loss of both enzyme inhibition and antibacterial efficacy. For researchers and drug development professionals, this underscores the C3-carboxylic acid as a non-negotiable feature for potent fluoroquinolone-based antibacterial agents.
References
- 1. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Enantiomeric Purity of Fluoroquinolone Derivatives
For researchers, scientists, and drug development professionals, the stereochemistry of fluoroquinolone derivatives is a critical consideration, as enantiomers can exhibit significant differences in pharmacological activity and toxicity. The accurate determination of enantiomeric purity is therefore a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Performance Comparison
The selection of an appropriate analytical method hinges on factors such as required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes typical performance data for the enantiomeric analysis of fluoroquinolone derivatives, offering a comparative overview.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase or formation of diastereomers. | Differential migration in an electric field in the presence of a chiral selector. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Resolution (Rs) | > 1.5 (baseline separation is common)[1][2] | Often > 2, can be higher than HPLC[3][4] | Relies on the separation of diastereomeric signals (Δδ); not directly comparable to Rs. |
| Limit of Detection (LOD) | 0.0006 - 1 µg/mL[5][6] | 18 - 21 µg/mL (can be improved with preconcentration)[7] | ~0.1% of the minor enantiomer[2] |
| Limit of Quantitation (LOQ) | 0.0018 - 3 µg/mL[5][6] | ~50 µg/mL[7] | ~0.5% of the minor enantiomer[2] |
| Analysis Time | 10 - 30 minutes per sample[2] | < 15 minutes, often faster than HPLC[3][7] | 5 - 20 minutes per sample (after sample preparation)[2] |
| Sample Preparation | Dissolution in mobile phase; may require derivatization. | Dissolution in background electrolyte. | Dissolution with a chiral solvating or derivatizing agent. |
| Advantages | Robust, widely available, well-established methods, suitable for preparative scale.[8] | High separation efficiency, low consumption of solvents and samples, rapid method development.[3] | Minimal sample preparation, provides structural information, non-destructive. |
| Disadvantages | Can require expensive chiral columns, method development can be time-consuming. | Lower concentration sensitivity without preconcentration, potential for adsorption to capillary wall. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the enantiomeric separation of a broad range of compounds, including fluoroquinolones. The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.
Experimental Protocol: Chiral Stationary Phase HPLC for Ofloxacin
This protocol describes a method for the direct enantiomeric separation of ofloxacin using a polysaccharide-based CSP.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of hexane, ethanol, methanol, acetic acid, and diethylamine (70:20:10:0.45:0.05, v/v/v/v/v).[2] The inclusion of diethylamine can enhance chromatographic efficiency and resolution.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 298 nm.
-
Sample Preparation: Dissolve the ofloxacin sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the two enantiomers.
Experimental Protocol: Derivatization HPLC for a Novel Fluoroquinolone (WCK 1152)
This protocol details an indirect method involving pre-column derivatization to form diastereomers.[5][6]
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Mobile Phase: A suitable mixture of buffer and acetonitrile.
-
Derivatization Reagent: N-Boc-L-proline.
-
Sample Preparation and Derivatization:
-
Dissolve the fluoroquinolone sample in a suitable solvent.
-
Add the derivatizing agent (N-Boc-L-proline) and a coupling agent.
-
Allow the reaction to proceed to completion.
-
The resulting diastereomeric mixture can be directly injected.
-
-
Data Analysis: Calculate the enantiomeric purity based on the peak areas of the separated diastereomers. This method has demonstrated excellent separation with a resolution of more than 4.[5][6]
General workflow for chiral HPLC analysis.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful alternative to HPLC, offering high separation efficiency and rapid analysis times for chiral separations.[3] The technique relies on the addition of a chiral selector to the background electrolyte to achieve enantiomeric resolution.
Experimental Protocol: Capillary Electrophoresis for Ofloxacin
This protocol outlines a method for the enantioseparation of ofloxacin using a cyclodextrin-based chiral selector.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 cm effective length, 50 µm internal diameter).
-
Chiral Selector: Sulfated-β-cyclodextrin.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.[2]
-
Applied Voltage: 20 kV.
-
Temperature: 15°C.[2]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 298 nm.
-
Sample Preparation: Dissolve the ofloxacin sample in the background electrolyte to a suitable concentration.
-
Data Analysis: The enantiomeric purity is determined from the corrected peak areas of the migrated enantiomers. A resolution of 2 has been readily achieved under these conditions.[2]
General workflow for chiral CE analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct approach for determining enantiomeric purity. The method typically involves the use of a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different chemical environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: General NMR Method with a Chiral Solvating Agent
This protocol provides a general methodology, as specific applications to fluoroquinolones are less commonly detailed in publicly available literature.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral molecule that is known to interact with the functional groups of the fluoroquinolone derivative (e.g., chiral alcohols, acids, or macrocycles).
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh the fluoroquinolone sample and dissolve it in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Gently mix the sample to ensure complex formation.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of the fluoroquinolone that shows clear separation into two distinct peaks in the presence of the CSA.
-
Integrate the two separated signals.
-
The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
General workflow for chiral NMR analysis.
Conclusion
The choice of method for determining the enantiomeric purity of fluoroquinolone derivatives depends on the specific requirements of the analysis. Chiral HPLC is a robust and versatile technique, particularly well-suited for routine quality control. Capillary electrophoresis offers advantages in terms of speed and separation efficiency, making it a valuable tool for high-throughput screening and method development. NMR spectroscopy provides a rapid and non-destructive method that can be particularly useful for structural confirmation and for analytes that are difficult to resolve by chromatographic techniques. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can select the most appropriate approach to ensure the stereochemical integrity of their fluoroquinolone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of 7-Fluoroquinoline-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Fluoroquinoline-3-carboxylic acid, ensuring operational integrity and adherence to best practices.
Core Principle: Segregation and Professional Disposal
Due to its chemical nature as a halogenated organic compound, this compound requires specific disposal procedures. The primary principle is to never dispose of this chemical down the drain or in regular solid waste.[1] It must be collected as hazardous waste and handled by a licensed environmental disposal company.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic liquids.[2][3] Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[2]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, sweep or vacuum it up, and place it into a suitable, sealed container for disposal.[1] Avoid generating dust.
2. Labeling and Storage:
-
Clear Identification: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] If it is a mixed waste stream, all components should be listed.
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure containers are tightly closed to prevent leaks or spills.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4]
-
Incineration: The common and recommended method for the disposal of pharmaceutical and halogenated organic waste is high-temperature incineration by a specialized facility.[5][6]
Key Disposal Considerations
| Consideration | Recommended Action | Rationale |
| Chemical Nature | Treat as a halogenated organic compound. | Contains fluorine, requiring specific disposal to prevent environmental contamination. |
| Waste Form | Segregate solid and liquid waste into separate, compatible containers. | Prevents reactions and facilitates proper disposal by waste management services. |
| Labeling | Clearly label containers with "Hazardous Waste" and the chemical name. | Ensures proper handling, storage, and disposal, and complies with regulations. |
| Cross-Contamination | Do not mix with non-halogenated organic waste or other waste streams. | Simplifies the disposal process and can reduce disposal costs.[2] |
| Final Disposal Method | High-temperature incineration via a licensed disposal facility. | Ensures the complete destruction of the compound, minimizing environmental impact.[5] |
| Regulatory Compliance | Consult your institution's EHS office and local regulations. | Ensures adherence to all applicable safety and environmental laws.[1][4] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 7-Fluoroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 7-Fluoroquinoline-3-carboxylic acid.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 734524-15-3). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as a hazardous substance and requires stringent safety protocols.
Immediate Safety and Hazard Information
This compound is a solid substance with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16.[1] It is crucial to be aware of the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
In the event of exposure, immediate first aid is critical. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them comfortable for breathing. If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield | Double-gloved with nitrile or neoprene gloves. Butyl rubber may also be suitable. | Laboratory coat, closed-toe shoes | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Conducting reactions | Chemical safety goggles and a face shield | Double-gloved with nitrile or neoprene gloves. Butyl rubber may also be suitable. | Chemical-resistant laboratory coat, closed-toe shoes | Work in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles and a face shield | Double-gloved with nitrile or neoprene gloves. Butyl rubber may also be suitable. | Chemical-resistant laboratory coat, closed-toe shoes | Work in a well-ventilated area, preferably a chemical fume hood. |
| Handling solid compound | Chemical safety goggles | Double-gloved with nitrile or neoprene gloves. Butyl rubber may also be suitable. | Laboratory coat, closed-toe shoes | N95 or higher-rated respirator if there is a risk of dust generation and not in a fume hood. |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be followed.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Avoid raising dust.
-
Use compatible labware (e.g., glass) and ensure it is clean and dry.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound and contaminated solids (e.g., filter paper, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic waste.
-
-
Contaminated PPE:
-
All disposable PPE, including gloves, lab coats, and shoe covers, that comes into contact with the chemical should be considered hazardous waste.
-
Double-bag contaminated PPE in clearly labeled, sealed plastic bags.
-
-
Final Disposal:
-
All waste streams must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
